5,6-Dimethyl-2-pyridone
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-4-7(9)8-6(5)2/h3-4H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMWDGDLJCJLQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182275 | |
| Record name | 5,6-Dimethyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27992-31-0 | |
| Record name | 5,6-Dimethyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27992-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethyl-2-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027992310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Dimethyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethyl-2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5,6-DIMETHYL-2-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q8MUU73K7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 5,6-Dimethyl-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethyl-2-pyridone, a substituted pyridinone derivative, serves as a valuable scaffold and intermediate in the realms of medicinal chemistry and organic synthesis. Its structural features, including the lactam functionality within an aromatic ring system and the presence of two methyl groups, offer versatile opportunities for the synthesis of a wide array of more complex molecules. While not extensively studied for its own biological activity, its role as a precursor to various biologically active compounds makes a thorough understanding of its chemical properties essential for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, including its synthesis, spectroscopic profile, and the biological significance of the broader 2-pyridone class of compounds.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | [2] |
| Molecular Weight | 123.15 g/mol | [2] |
| CAS Number | 27992-31-0 | [2] |
| Topological Polar Surface Area | 29.1 Ų | [2] |
| Heavy Atom Count | 9 | [2] |
| Physical State | Solid | [1] |
Spectroscopic Profile
The structural elucidation of this compound relies on standard spectroscopic techniques. Although experimentally verified spectra for this specific compound are not provided in the search results, the expected spectroscopic characteristics can be inferred from data on closely related compounds, such as 3-Amino-5,6-dimethyl-2(1H)-pyridinone.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridone ring and the protons of the two methyl groups. The chemical shifts of the methyl protons would likely appear in the upfield region, while the ring protons would be found further downfield.
-
¹³C NMR: The carbon NMR spectrum would reveal the presence of the carbonyl carbon of the lactam, the aromatic carbons of the pyridone ring, and the carbons of the two methyl groups, each with characteristic chemical shifts.
Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 3-Amino-5,6-dimethyl-2(1H)-pyridinone, shows characteristic absorption bands for N-H stretching (amine and amide), C-H stretching (aliphatic), and a strong absorption for the C=O stretching of the lactam ring.[3] It is expected that this compound would exhibit a similar strong carbonyl stretch, a key feature for identifying the pyridone ring.
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.[3]
Synthesis of 2-Pyridone Derivatives
The synthesis of 2-pyridone cores is a well-established area of organic chemistry. One of the prominent methods for constructing the pyridone ring is the Guareschi-Thorpe reaction .[4] This reaction typically involves the condensation of a β-dicarbonyl compound with a cyanoacetamide derivative in the presence of a basic catalyst.[4][5] While a specific protocol for this compound is not detailed in the provided results, the synthesis of the closely related 3-Amino-5,6-dimethyl-2(1H)-pyridinone provides a relevant experimental framework.
Experimental Protocol: Synthesis of a 3-Amino-2-Pyridone Derivative (Illustrative)
The synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone is a two-step process that begins with the formation of a pyridone intermediate.[4][6]
Step 1: Synthesis of the Pyridone Intermediate
This step involves a condensation reaction to form the core pyridone ring structure.[4]
-
Materials: A suitable β-dicarbonyl compound, a cyanoacetamide derivative, and a basic catalyst (e.g., piperidine).[5]
-
Procedure:
-
Combine the β-dicarbonyl compound and the cyanoacetamide derivative in a suitable solvent, such as ethanol.[5]
-
Add a catalytic amount of the base.[5]
-
Heat the reaction mixture to reflux.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to allow the product to precipitate.[4]
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.[4]
-
Step 2: Further Functionalization (if necessary)
The intermediate from Step 1 can then be further modified. For example, in the synthesis of the 3-amino derivative, a nitrile group is reduced.[4]
Biological Significance of 2-Pyridone Derivatives
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, with a wide range of biological activities reported for its derivatives.[7][8][9] These activities include:
-
Antimicrobial and Antifungal Activity: Many 2-pyridone derivatives have demonstrated efficacy against various bacterial and fungal strains.[7][10]
-
Anticancer Activity: The 2-pyridone core is present in several compounds with antiproliferative effects on cancer cell lines.[8]
-
Anti-inflammatory Activity: Certain derivatives have shown potential as anti-inflammatory agents.[8]
-
Cardiotonic Activity: Some 2-pyridone-based molecules act as inhibitors of phosphodiesterase 3 (PDE3), leading to their use in treating heart failure.[11]
It is important to note that these biological activities are characteristic of the broader class of 2-pyridone derivatives and have not been specifically attributed to this compound itself in the provided search results. This underscores its primary utility as a synthetic intermediate for accessing more complex and biologically active molecules. The immunomodulatory effects of some 5,6-dihydro-2H-pyridones have also been investigated, showing both immunosuppressive and immunostimulant properties depending on the specific substitutions.[11]
Conclusion
This compound is a key heterocyclic building block with significant potential in synthetic and medicinal chemistry. While detailed experimental data on its physical properties are not extensively documented in the public domain, its chemical nature and reactivity can be understood through the lens of related pyridone structures. The established synthetic routes to the 2-pyridone core, such as the Guareschi-Thorpe reaction, provide a reliable foundation for its preparation. The broad spectrum of biological activities exhibited by 2-pyridone derivatives continues to drive research into the synthesis and evaluation of new analogues, where this compound can serve as a valuable starting material. For researchers and drug development professionals, a solid grasp of the fundamental chemistry of this compound is crucial for unlocking its potential in the creation of novel therapeutic agents.
References
- 1. Hit2Lead | 5,6-dimethyl-2(1H)-pyridinone | CAS# 27992-31-0 | MFCD00859248 | BB-4034896 [hit2lead.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5,6-dihydro-2H-pyranones and 5,6-dihydro-2H-pyridones and their derivatives modulate in vitro human T lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5,6-Dimethyl-2-pyridone (CAS No. 27992-31-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,6-Dimethyl-2-pyridone, a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. This document details its chemical and physical properties, outlines a plausible synthetic route, presents generalized experimental protocols for its characterization and biological evaluation, and discusses its potential therapeutic significance based on the activities of structurally related pyridone derivatives.
Core Compound Properties
This compound, also known as 5,6-dimethyl-2(1H)-pyridinone, is a substituted pyridinone derivative. The pyridinone scaffold is a recognized "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1]
| Property | Value | Reference |
| CAS Number | 27992-31-0 | [2][3][4] |
| Molecular Formula | C₇H₉NO | [2][5] |
| Molecular Weight | 123.15 g/mol | [5] |
| Canonical SMILES | CC1=C(C=CC(=O)N1)C | [4] |
| InChIKey | MIMWDGDLJCJLQS-UHFFFAOYSA-N | [5] |
| Topological Polar Surface Area | 29.1 Ų | [2] |
| Complexity | 201 | [2] |
Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthesis of this compound could be envisioned starting from 3-methyl-2-pentanone and a suitable C1 synthon, followed by cyclization. However, a more direct and referenced approach would involve the synthesis of a precursor like 3-cyano-4,6-dimethyl-2-pyridone, followed by removal of the cyano group.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone (Intermediate)
This protocol is adapted from the Guareschi-Thorpe reaction for the synthesis of 2-pyridones.[6]
Materials and Reagents:
-
Acetylacetone
-
Cyanoacetamide
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of acetylacetone and cyanoacetamide in ethanol to form a slurry.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux with continuous stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and the catalyst.
-
Dry the product under vacuum to yield 3-cyano-4,6-dimethyl-2-pyridone as a crystalline solid.[6]
Note: The subsequent decyanation step to yield this compound would require further specific reaction conditions that are not detailed in the available literature.
Spectroscopic Characterization
Experimentally obtained spectra for this compound are not widely available. The following tables present predicted spectroscopic data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Proton | ~ 2.1-2.3 | Singlet | 3H | C5-CH₃ |
| ~ 2.3-2.5 | Singlet | 3H | C6-CH₃ | |
| ~ 6.0-6.2 | Doublet | 1H | C3-H | |
| ~ 7.2-7.4 | Doublet | 1H | C4-H | |
| ~ 11-12 | Broad Singlet | 1H | N-H |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| Carbon | ~ 15-20 | C5-CH₃ |
| ~ 20-25 | C6-CH₃ | |
| ~ 105-115 | C3 | |
| ~ 135-145 | C4 | |
| ~ 140-150 | C5 | |
| ~ 150-160 | C6 | |
| ~ 160-170 | C2 (C=O) |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretching | 3200-3400 | Broad, indicative of hydrogen bonding |
| C-H Stretching (sp³) | 2850-3000 | Methyl groups |
| C=O Stretching (Lactam) | 1640-1680 | Strong absorption |
| C=C Stretching (Aromatic) | 1550-1620 | Multiple bands |
Mass Spectrometry (MS)
| Analysis | Predicted Value |
| Molecular Ion [M]⁺ | m/z 123 |
Potential Biological Activities and Experimental Protocols
While specific biological data for this compound is limited, the broader class of pyridone derivatives has been shown to exhibit a range of biological activities, including antimicrobial, antioxidant, and immunomodulatory effects.[1][8][9] The following are generalized protocols for assessing these potential activities.
Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[10]
Materials and Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., Gentamicin)
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive control wells (bacteria with antibiotic) and negative control wells (bacteria with solvent).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: General workflow for a broth microdilution antimicrobial assay.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[9][11]
Materials and Reagents:
-
DPPH solution (in methanol or ethanol)
-
Test compound solutions at various concentrations
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
Methanol or ethanol
Procedure:
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add different concentrations of the test compound to the wells.
-
Include a control with the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
Immunomodulatory Activity Assay (Lymphocyte Proliferation Assay)
This assay assesses the effect of a compound on the proliferation of immune cells, such as lymphocytes, which can indicate immunosuppressive or immunostimulatory properties.[8]
Materials and Reagents:
-
Peripheral Blood Mononuclear Cells (PBMCs) or a specific lymphocyte cell line
-
RPMI-1640 culture medium supplemented with fetal bovine serum (FBS)
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))
-
Test compound at various concentrations
-
MTT or [³H]-thymidine for proliferation assessment
Procedure:
-
Seed PBMCs in a 96-well plate.
-
Add the mitogen to stimulate lymphocyte proliferation.
-
Treat the cells with different concentrations of the test compound.
-
Incubate the plate for 48-72 hours.
-
Assess cell proliferation using the MTT colorimetric assay or by measuring the incorporation of [³H]-thymidine.
-
The effect of the compound on proliferation is determined by comparing the results of treated cells to untreated, stimulated cells.
Potential Signaling Pathways
While no specific signaling pathways have been definitively elucidated for this compound, related pyridone derivatives have been shown to interact with various cellular targets. For instance, some pyridones act as kinase inhibitors, suggesting potential interference with phosphorylation cascades crucial for cell growth and survival.[1] Others have been investigated for their effects on inflammatory pathways, potentially modulating the production of cytokines like IL-2, INFγ, and IL-4.[8] Further research is required to determine if this compound interacts with these or other signaling pathways.
Caption: Hypothetical signaling interactions of pyridone derivatives.
Conclusion
This compound is a compound of interest within the broader, biologically active class of pyridones. While specific experimental data for this molecule is sparse, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established protocols and the properties of related compounds. Further investigation is warranted to fully elucidate its physicochemical properties, biological activities, and mechanism of action, which will be crucial for assessing its potential in drug discovery and development.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 27992-31-0 | MFCD00859248 | 5,6-Dimethylpyridin-2(1H)-One [aaronchem.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-Pyridone synthesis [organic-chemistry.org]
- 8. 5,6-dihydro-2H-pyranones and 5,6-dihydro-2H-pyridones and their derivatives modulate in vitro human T lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Molecular Weight of 5,6-Dimethyl-2-pyridone
This technical guide provides a detailed breakdown of the molecular weight of 5,6-Dimethyl-2-pyridone, a compound of interest to researchers, scientists, and professionals in drug development.
Molecular Composition and Weight
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₇H₉NO.[1][2][3] The calculation of its molecular weight is based on the atomic weights of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).
Data Presentation: Atomic and Molecular Weights
The following table summarizes the quantitative data used to determine the molecular weight of this compound.
| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 7 | 12.011[4][5] | 84.077 |
| Hydrogen | H | 9 | 1.008[6][7][8] | 9.072 |
| Nitrogen | N | 1 | 14.007[9][10][11][12] | 14.007 |
| Oxygen | O | 1 | 15.999[13][14] | 15.999 |
| Total | 123.155 |
The calculated molecular weight of this compound is 123.155 g/mol . This value is consistent with documented literature.[1][2][3]
Experimental Protocols
The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry.
Protocol: Mass Spectrometry for Molecular Weight Determination
-
Sample Preparation: A solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer where it is ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The ionized molecules are then passed through a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Interpretation: The peak in the mass spectrum corresponding to the molecular ion [M+H]⁺ (in positive ion mode) or [M-H]⁻ (in negative ion mode) is identified. The molecular weight is then calculated from the m/z value of this peak.
Visualization of Molecular Weight Calculation
The following diagram illustrates the logical relationship between the molecular formula and the calculation of the molecular weight for this compound.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Hit2Lead | 5,6-dimethyl-2(1H)-pyridinone | CAS# 27992-31-0 | MFCD00859248 | BB-4034896 [hit2lead.com]
- 3. Page loading... [wap.guidechem.com]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 7. quora.com [quora.com]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. Nitrogen - Wikipedia [en.wikipedia.org]
- 10. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. youtube.com [youtube.com]
- 12. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 13. princeton.edu [princeton.edu]
- 14. Oxygen - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Structure Elucidation of 5,6-Dimethyl-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 5,6-dimethyl-2-pyridone, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the key analytical techniques, predicted spectroscopic data, a plausible synthetic pathway, and detailed experimental protocols necessary for its identification and characterization.
Molecular Structure and Properties
This compound, also known as 5,6-dimethyl-2(1H)-pyridinone, possesses a pyridinone core with two methyl groups at the 5 and 6 positions. The presence of the lactam-lactim tautomerism is a key feature of the 2-pyridone ring system, with the lactam form generally predominating in the solid state and in polar solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol |
| CAS Number | 27992-31-0 |
Predicted Spectroscopic Data for Structural Characterization
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| NH (Amide/Lactam) | ~11.5 | Broad Singlet | - | Chemical shift is concentration and solvent dependent. |
| C3-H | ~6.1 | Doublet | ~7.0 | |
| C4-H | ~7.4 | Doublet | ~7.0 | |
| C5-CH₃ | ~2.0 | Singlet | - | |
| C6-CH₃ | ~2.2 | Singlet | - |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C2 (C=O) | >160 | Carbonyl carbon, typically deshielded. |
| C3 | ~105 | |
| C4 | ~140 | |
| C5 | ~120 | Attached to a methyl group. |
| C6 | ~150 | Attached to a methyl group. |
| C5-CH₃ | <20 | High-field aliphatic region. |
| C6-CH₃ | <20 | High-field aliphatic region. |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretching (Amide) | 3200-3400 | Broad band indicative of hydrogen bonding. |
| C-H Stretching (Aliphatic) | 2850-3000 | Associated with the methyl groups. |
| C=O Stretching (Lactam) | 1650-1690 | Strong absorption characteristic of the pyridinone ring. |
| C=C Stretching (Aromatic) | 1550-1620 | Multiple bands expected for the pyridinone ring. |
Table 5: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 123 | Molecular ion peak. |
| [M-CH₃]⁺ | 108 | Loss of a methyl group. |
| [M-CO]⁺ | 95 | Loss of carbon monoxide. |
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be adapted from established methods for synthesizing substituted pyridones. One such approach involves the deamination of 3-amino-5,6-dimethyl-2-pyridone. The precursor, 3-amino-5,6-dimethyl-2-pyridone, can be synthesized from 3-cyano-4,6-dimethyl-2-pyridone.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone (Precursor)
This procedure is based on the reduction of 3-cyano-4,6-dimethyl-2-pyridone.
Materials and Reagents:
-
3-Cyano-4,6-dimethyl-2-pyridone
-
Raney Nickel (50% slurry in water)
-
Potassium borohydride (KBH₄)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Carefully wash the Raney Nickel slurry with deionized water and then with ethanol to remove the water.
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3-cyano-4,6-dimethyl-2-pyridone (1 equivalent) and the washed Raney Nickel in ethanol.
-
Cool the mixture in an ice bath and slowly add potassium borohydride (4 equivalents) in portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Raney Nickel catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Deamination of 3-Amino-5,6-dimethyl-2-pyridone
This procedure outlines a general method for the deamination of an aromatic amine.
Materials and Reagents:
-
3-Amino-5,6-dimethyl-2-pyridone
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Hypophosphorous acid (H₃PO₂)
-
Appropriate organic solvent (e.g., ethyl acetate)
-
Sodium bicarbonate solution
Procedure:
-
Dissolve 3-amino-5,6-dimethyl-2-pyridone in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes to ensure complete diazotization.
-
To the diazonium salt solution, slowly add pre-cooled hypophosphorous acid.
-
Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Spectroscopic Analysis
General Procedure for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
General Procedure for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
General Procedure for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
Conclusion
The structural elucidation of this compound is a systematic process that combines organic synthesis with modern spectroscopic techniques. While direct experimental data is not widely published, a comprehensive structural profile can be confidently predicted based on the analysis of analogous compounds. The proposed synthetic pathway and detailed experimental protocols provided in this guide offer a robust framework for the preparation and characterization of this important heterocyclic molecule, which holds potential for applications in drug discovery and development.
Tautomerism of 5,6-Dimethyl-2-pyridone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the tautomeric equilibrium of 5,6-dimethyl-2-pyridone. Due to a scarcity of direct experimental studies on this specific molecule, this document leverages foundational principles of pyridone-hydroxypyridine tautomerism and draws upon data from closely related analogs. The methodologies and quantitative data presented herein serve as a robust framework for researchers investigating the chemical and biological properties of this compound and similar heterocyclic systems.
Introduction to Pyridone Tautomerism
The tautomerism between 2-hydroxypyridines and 2-pyridones is a classic example of prototropic tautomerism, where the two forms are interconvertible through the migration of a proton.[1] In the case of this compound, the equilibrium exists between the lactam (pyridone) form and the lactim (hydroxypyridine) form. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent.[2] Generally, the 2-hydroxypyridine form is favored in the gas phase and non-polar solvents, while the 2-pyridone form predominates in polar solvents and the solid state.[1][2] This shift is attributed to the larger dipole moment of the pyridone tautomer, which is better stabilized by polar environments.[3]
The tautomeric state of pyridone derivatives is of critical importance in drug development as it dictates the molecule's hydrogen bonding capabilities, lipophilicity, and overall shape, which in turn affects its interaction with biological targets.
Caption: Tautomeric equilibrium between the lactam and lactim forms.
Quantitative Analysis of Tautomeric Equilibrium
Table 1: Tautomeric Equilibrium Constants (KT = [pyridone]/[hydroxypyridine]) for 2-Pyridone in Various Solvents
| Solvent | Dielectric Constant (ε) | KT | ΔG (kcal/mol) | Reference |
| Gas Phase | 1 | ~0.1 - 0.4 | +0.8 to +0.3 | [1] |
| Cyclohexane | 2.0 | 1.7 | -0.32 | [3] |
| Chloroform | 4.8 | 6.0 | -1.06 | [3] |
| Acetonitrile | 37.5 | ~100 | -2.73 | [1] |
| Water | 80.1 | ~900 | -4.03 | [1] |
Table 2: Calculated Relative Energies for Substituted 2-Pyridone Tautomers (Gas Phase)
| Compound | Method/Basis Set | ΔE (kcal/mol)a | Predominant Tautomer | Reference |
| 2-Hydroxy-5-nitropyridine | B3LYP/6-311++G(d,p) | -0.857 to -1.345 | 5-Nitro-2-pyridone | [4] |
| 2-Pyridone | MP2/6-31G** | +0.15 | 2-Hydroxypyridine | [1] |
| 4,6-Dimethyl-2-mercaptopyrimidine | B3LYP/6-311++G(d,p) | - (Thione favored) | Thione form | [3] |
a A negative ΔE indicates the pyridone (or thione) tautomer is more stable.
Experimental Protocols for Tautomerism Studies
The following sections detail the experimental methodologies employed to investigate pyridone-hydroxypyridine tautomerism. These protocols can be directly adapted for the study of this compound.
Synthesis of this compound
A common route for the synthesis of substituted 2-pyridones is the Guareschi-Thorpe reaction. For this compound, a plausible synthesis involves the condensation of 2-methyl-2,4-pentanedione with cyanoacetamide.
Materials and Reagents:
-
2-Methyl-2,4-pentanedione
-
Cyanoacetamide
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 2-methyl-2,4-pentanedione and cyanoacetamide in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to yield 3-cyano-5,6-dimethyl-2-pyridone.
-
Subsequent hydrolysis and decarboxylation would be required to obtain this compound.
References
- 1. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
Predicted 1H NMR spectrum of 5,6-Dimethyl-2-pyridone
An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 5,6-Dimethyl-2-pyridone
Introduction
This compound is a heterocyclic organic compound with significant relevance in medicinal chemistry and materials science. As a substituted pyridone, it serves as a versatile building block in the synthesis of various biologically active molecules. Accurate structural elucidation is paramount in the development of such compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary analytical technique for this purpose. This guide provides a detailed prediction and analysis of the ¹H NMR spectrum of this compound, intended for researchers, scientists, and professionals in drug development.
A key chemical feature of 2-pyridones is their existence in a tautomeric equilibrium with their corresponding 2-hydroxypyridine form.[1][2] This equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms can be influenced by factors such as the solvent and physical state.[1][3] In solution, particularly in polar solvents, the 2-pyridone tautomer is predominantly favored.[1][4] Therefore, the predictions outlined in this document are based on the this compound (lactam) structure.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals corresponding to the five unique proton environments in the molecule. The analysis considers chemical shift (δ), multiplicity (splitting pattern), coupling constants (J), and integration.
Molecular Structure and Proton Assignments
The structure of this compound contains two vinylic protons (H-3 and H-4), two methyl groups (C5-CH₃ and C6-CH₃), and one amide proton (N-H).
Caption: Molecular structure of this compound with key proton environments highlighted.
Data Summary Table
The predicted quantitative data for the ¹H NMR spectrum, assuming a standard deuterated solvent such as DMSO-d₆, is summarized below.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H | ~11.5 | Broad Singlet | - | 1H |
| H-3 | ~6.2 | Doublet (d) | 9.5 | 1H |
| H-4 | ~7.4 | Doublet (d) | 9.5 | 1H |
| C5-CH₃ | ~2.1 | Singlet (s) | - | 3H |
| C6-CH₃ | ~2.3 | Singlet (s) | - | 3H |
Analysis of Predicted Spectrum
-
N-H Proton: The amide proton is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding, particularly in a solvent like DMSO. This results in a broad signal at a very downfield chemical shift, typically above 10 ppm.
-
Vinylic Protons (H-3 and H-4): These two protons are on the pyridone ring's double bond system. They are vicinal to each other and will therefore exhibit spin-spin coupling, appearing as two distinct doublets. H-4 is adjacent to the electron-donating methyl group at C-5 and the nitrogen atom, while H-3 is adjacent to the electron-withdrawing carbonyl group. This electronic environment typically results in H-4 appearing at a higher chemical shift (more deshielded) than H-3. The coupling constant (J) between them is expected to be large (~9.5 Hz), which is characteristic of cis-vinylic protons on a six-membered ring.
-
Methyl Protons (C5-CH₃ and C6-CH₃): Both methyl groups are attached to sp²-hybridized carbon atoms of the ring. They do not have any adjacent protons to couple with, and thus, each will appear as a sharp singlet. The C6-CH₃ is adjacent to the nitrogen atom, which is more electronegative than carbon, leading to a prediction that it will be slightly more deshielded (further downfield) than the C5-CH₃ group.
Logical Relationships in Spectrum Prediction
The prediction of the ¹H NMR spectrum is based on established principles of chemical structure and its influence on the magnetic environment of protons. The following diagram illustrates the logical workflow for predicting the spectral parameters.
References
An In-Depth Technical Guide to the ¹³C NMR Analysis of 5,6-Dimethyl-2-pyridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5,6-dimethyl-2-pyridone derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the versatile pharmacological activities exhibited by the 2-pyridone scaffold. This document offers a detailed examination of their ¹³C NMR spectral data, standardized experimental protocols for their analysis, and visual representations of key concepts to aid in the interpretation of spectral information.
Core Concepts in ¹³C NMR of this compound Derivatives
The ¹³C NMR spectrum of a this compound derivative provides a unique fingerprint of its carbon skeleton. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, substituent effects (both inductive and resonance), and steric interactions.
The parent this compound core presents a distinct set of signals corresponding to its seven carbon atoms. The carbonyl carbon (C2) is typically the most deshielded, appearing at the lowest field (highest ppm value) due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The olefinic carbons (C3 and C4) resonate in the intermediate region of the spectrum, with their precise chemical shifts being modulated by the electronic nature of substituents. The methyl-substituted carbons (C5 and C6) and the methyl groups themselves are found at higher fields.
Quantitative ¹³C NMR Data
The following tables summarize the ¹³C NMR chemical shifts for this compound and a selection of its derivatives. These values are crucial for the identification and structural elucidation of novel compounds based on this scaffold.
Table 1: ¹³C NMR Chemical Shifts (δ, ppm) of this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2 (C=O) | ~165 |
| C3 | ~105 |
| C4 | ~138 |
| C5 | ~125 |
| C6 | ~148 |
| 5-CH₃ | ~18 |
| 6-CH₃ | ~22 |
Note: These are approximate values and can vary slightly depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected 3-Substituted-5,6-dimethyl-2-pyridone Derivatives in DMSO-d₆
| Substituent at C3 | C2 | C3 | C4 | C5 | C6 | 5-CH₃ | 6-CH₃ | Other Carbons |
| -H | ~165 | ~105 | ~138 | ~125 | ~148 | ~18 | ~22 | - |
| -CN | 160.4 | 97.7 | 141.5 | 126.6 | 150.8 | 19.9 | 29.3 | 116.2 (CN) |
| -NO₂ | 160.2 | 125.1 | 145.9 | 128.3 | 149.4 | 18.5 | 14.5 | - |
| -NH₂ | ~163 | ~118 | ~135 | ~124 | ~147 | ~18 | ~21 | - |
(Data for substituted derivatives are compiled from various literature sources. Precise values may vary.)
Experimental Protocols
A standardized protocol is essential for obtaining high-quality and reproducible ¹³C NMR spectra. The following provides a detailed methodology for the analysis of this compound derivatives.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum.
-
Sample Quantity: Weigh approximately 10-20 mg of the this compound derivative.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterated Methanol (CD₃OD). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the deuterated solvent does not contain TMS, a small amount can be added.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
-
Spectrometer Frequency: 100 MHz for ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): 1.0 - 2.0 seconds.
-
Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is necessary for quaternary carbons to fully relax and be accurately observed.
-
Pulse Width (P1): A 30° or 90° pulse. A 30° pulse is often used to reduce the overall experiment time.
-
Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
-
Spectral Width (SW): 0 to 200 ppm.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the solvent peak or TMS (0.00 ppm).
-
Peak Picking: Identify and label the chemical shift of each peak.
Visualization of Concepts
The following diagrams illustrate key workflows and relationships in the ¹³C NMR analysis of this compound derivatives.
Caption: A typical experimental workflow for ¹³C NMR analysis.
Caption: Influence of substituents on the C3 chemical shift.
This guide provides a foundational understanding of the ¹³C NMR analysis of this compound derivatives. For more specific applications, it is recommended to consult detailed research articles and spectroscopic databases. The principles and protocols outlined here will serve as a valuable resource for researchers in the field of drug discovery and organic synthesis.
Mass Spectrometry Fragmentation of 5,6-Dimethyl-2-pyridone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethyl-2-pyridone is a substituted pyridinone, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding the mass spectrometric behavior of such molecules is crucial for their identification, characterization, and metabolic studies. This technical guide provides a detailed overview of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of this compound, based on established fragmentation principles of related N-heterocyclic compounds. It also outlines a comprehensive experimental protocol for its analysis.
Molecular Structure:
-
Compound Name: this compound
-
Molecular Formula: C₇H₉NO
-
Molecular Weight: 123.15 g/mol
Predicted Electron Ionization Mass Spectrometry Fragmentation
The proposed fragmentation pathways are initiated by the ionization of the molecule to form the molecular ion (M⁺˙). Subsequent fragmentation is likely to proceed through several key pathways:
-
Loss of a Methyl Radical: A primary fragmentation event is the loss of a methyl radical (•CH₃) from either the 5- or 6-position to form a stable even-electron ion. This is a common fragmentation pathway for methylated aromatic compounds.
-
Loss of Carbon Monoxide: The pyridone ring can undergo cleavage with the loss of a neutral carbon monoxide (CO) molecule.
-
Ring Cleavage and Rearrangements: More complex fragmentation can occur, involving the cleavage of the pyridone ring and subsequent rearrangements to yield smaller, stable fragment ions.
Predicted Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound under electron ionization, along with their proposed elemental compositions and the neutral losses from the molecular ion.
| m/z | Predicted Ion Formula | Predicted Relative Intensity | Neutral Loss |
| 123 | [C₇H₉NO]⁺˙ | High | - |
| 108 | [C₆H₆NO]⁺ | High | •CH₃ |
| 95 | [C₆H₇N]⁺˙ | Medium | CO |
| 80 | [C₅H₆N]⁺ | Medium | CO + •CH₃ |
| 78 | [C₅H₄N]⁺ | Low | HCN from m/z 105 |
Fragmentation Pathways and Experimental Workflow
To visualize the logical flow of the fragmentation process and the experimental setup, the following diagrams are provided in the DOT language.
Predicted Fragmentation Pathway
Caption: Predicted electron ionization fragmentation pathway of this compound.
Experimental Workflow for GC-MS Analysis
Caption: General experimental workflow for the GC-MS analysis of this compound.
Experimental Protocols
The following is a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the compound in 1 mL of high-purity methanol to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with methanol to obtain working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Filtration:
-
Prior to injection, filter the prepared solutions through a 0.22 µm syringe filter to remove any particulate matter.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400.
-
Data Analysis
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
-
Spectral Interpretation:
-
Identify the molecular ion peak (expected at m/z 123).
-
Analyze the fragmentation pattern and compare it to the predicted fragmentation data and pathways.
-
If available, compare the acquired spectrum with commercial or in-house mass spectral libraries for confirmation.
-
Conclusion
This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation of this compound and a detailed experimental protocol for its analysis. While the fragmentation data presented is based on theoretical predictions from analogous compounds, it offers a valuable framework for researchers working on the identification and characterization of this and related pyridone derivatives. The provided experimental protocol is a robust starting point for developing and validating a quantitative analytical method for this compound in various matrices, which is essential for its application in drug development and scientific research.
An In-depth Technical Guide to the FTIR Spectroscopy of 5,6-Dimethyl-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic data associated with 5,6-Dimethyl-2-pyridone. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a detailed analysis based on computationally predicted data and established vibrational frequencies of analogous structures, including 2-pyridone and various dimethyl-substituted pyridines.
Data Presentation: Predicted Vibrational Frequencies
The following table summarizes the expected quantitative FTIR data for this compound. The vibrational assignments are based on theoretical calculations and comparison with structurally related molecules.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| N-H Stretch | 3400 - 3500 | Medium - Strong | In the gas phase or dilute non-polar solutions, this band is sharp. In the solid state, extensive hydrogen bonding can broaden this peak and shift it to a lower frequency. |
| C-H Stretch (Aromatic/Ring) | 3000 - 3100 | Medium - Weak | Corresponds to the stretching vibrations of the C-H bonds on the pyridone ring. |
| C-H Stretch (Methyl) | 2850 - 3000 | Medium | Symmetric and asymmetric stretching vibrations of the C-H bonds in the two methyl groups. |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong | This is a characteristic and intense band for the lactam carbonyl group in the pyridone ring. Its position can be influenced by hydrogen bonding. |
| C=C and C=N Stretch (Ring Vibrations) | 1550 - 1620 | Medium - Strong | Multiple bands are expected in this region due to the coupled stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring. |
| N-H Bend (Amide II) | 1500 - 1550 | Medium | This band arises from the in-plane bending of the N-H bond and is often coupled with C-N stretching. It can sometimes overlap with the ring stretching vibrations. |
| C-H Bend (Methyl) | 1370 - 1470 | Medium | Symmetric and asymmetric bending (scissoring and umbrella) modes of the methyl groups. |
| Ring Skeletal Vibrations | 1000 - 1300 | Medium - Weak | A series of complex vibrations involving the stretching and bending of the entire pyridone ring structure. |
| C-H Out-of-Plane Bend (Aromatic/Ring) | 700 - 900 | Medium - Strong | These bands are characteristic of the substitution pattern on the aromatic ring. |
| C=O Out-of-Plane Bend (Amide V) | 600 - 700 | Medium | Out-of-plane bending of the carbonyl group. |
Experimental Protocols: FTIR Analysis of a Solid Sample
The following provides a detailed methodology for obtaining the FTIR spectrum of a solid sample like this compound.
Method 1: Potassium Bromide (KBr) Pellet Technique
-
Sample Preparation:
-
Thoroughly dry the this compound sample to remove any residual moisture, which can interfere with the spectrum (showing a broad band around 3400 cm⁻¹).
-
Grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle. The grinding should be vigorous and prolonged to ensure a fine, homogeneous mixture.
-
-
Pellet Formation:
-
Transfer the powdered mixture to a pellet-forming die.
-
Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes. This will form a thin, transparent or translucent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹) by co-adding a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Method 2: Attenuated Total Reflectance (ATR) Technique
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum in the same manner as described for the KBr pellet technique.
-
Clean the ATR crystal thoroughly after the measurement.
-
Mandatory Visualization: Tautomeric Equilibrium
2-Pyridone and its derivatives can exist in a tautomeric equilibrium with their corresponding 2-hydroxypyridine isomers. The following diagram illustrates this relationship for this compound.
Tautomeric equilibrium of this compound.
This guide provides a foundational understanding of the expected FTIR spectroscopic features of this compound, along with standardized protocols for its analysis. The provided information is intended to support researchers in the identification and characterization of this compound in a laboratory setting.
Physicochemical Properties of 5,6-Dimethyl-2-pyridone Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of 5,6-Dimethyl-2-pyridone analogs. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial effects. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the 2-pyridone scaffold.
Physicochemical Properties
Acidity (pKa)
The 2-pyridone moiety exists in a tautomeric equilibrium with its 2-hydroxypyridine form. The pKa of the N-H proton in the 2-pyridone form is a key parameter influencing its ionization state at physiological pH. A calculated pKa value for 3-cyano-4,6-dimethyl-2-pyridone has been reported to be 9.50 ± 0.57.[1] Substituents on the pyridone ring can significantly influence the pKa. Electron-withdrawing groups are expected to increase acidity (lower pKa), while electron-donating groups will decrease acidity (higher pKa).
Lipophilicity (logP/logD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial measure of a compound's ability to cross biological membranes. For ionizable compounds like 2-pyridones, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter. The lipophilicity of this compound analogs can be tailored by introducing various substituents.
Table 1: Physicochemical Properties of Selected 2-Pyridone Analogs
| Compound | Structure | Melting Point (°C) | pKa (experimental/calculated) | logP (experimental/calculated) | Reference |
| 3-Cyano-4,6-dimethyl-2-pyridone | 288-291 | 9.50 ± 0.57 (calculated) | Not available | [1] | |
| 3-Amino-5,6-dimethyl-2(1H)-pyridinone | Not specified | Not available | Not available | [2] |
Note: The lack of comprehensive experimental pKa and logP data for a series of this compound analogs is a current knowledge gap. The experimental protocols provided in Section 3 can be utilized to determine these crucial parameters.
Synthesis and Characterization
The synthesis of this compound analogs often involves the Guareschi-Thorpe reaction, a condensation reaction forming the 2-pyridone ring.[2] A common precursor, 3-cyano-4,6-dimethyl-2-pyridone, can be synthesized from acetylacetone and cyanoacetamide.[2] This intermediate can then be further modified to introduce a variety of substituents at different positions of the pyridone ring.
Table 2: Synthesis of Key this compound Intermediates
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | 3-Cyano-4,6-dimethyl-2-pyridone | C₈H₈N₂O | 148.16 | 85-95 |
| 2 | 3-Amino-5,6-dimethyl-2(1H)-pyridinone | C₇H₁₀N₂O | 138.17 | 80-90 |
Data sourced from Benchchem application note.[2]
Two-step synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound analogs.
Determination of pKa by NMR Titration
Principle: The chemical shifts of protons near an ionizable group are sensitive to changes in pH. By monitoring the chemical shift of a specific proton as a function of pH, a titration curve can be generated, from which the pKa can be determined.
Protocol:
-
Sample Preparation: Prepare a solution of the this compound analog in a suitable solvent system (e.g., D₂O/methanol-d₄).
-
Titration: Adjust the pH of the solution incrementally using small aliquots of a strong acid (e.g., DCl) and a strong base (e.g., NaOD).
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum at each pH point.
-
Data Analysis: Plot the chemical shift of a proton adjacent to the ionization site against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa value.
Determination of logP by Reverse-Phase HPLC
Principle: The retention time of a compound on a reverse-phase HPLC column is related to its lipophilicity. By calibrating the system with compounds of known logP values, the logP of an unknown compound can be determined.
Protocol:
-
System Preparation: Use a C18 reverse-phase HPLC column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known logP values and record their retention times.
-
Sample Analysis: Inject the this compound analog and record its retention time.
-
Calculation: Create a calibration curve by plotting the known logP values of the standards against their retention times. Use the retention time of the analog to determine its logP from the calibration curve.
Biological Activities and Signaling Pathways
This compound analogs have shown promise in several therapeutic areas, most notably as anticancer and antimicrobial agents.
Anticancer Activity: PIM-1 Kinase Inhibition
Several 2-pyridone derivatives have been identified as potent inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase. PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and apoptosis resistance.
Signaling Pathway: PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway. Upon activation by cytokines and growth factors, STATs (Signal Transducer and Activator of Transcription) induce the transcription of PIM-1. PIM-1 then phosphorylates and inactivates pro-apoptotic proteins such as BAD (Bcl-2-associated death promoter), thereby inhibiting apoptosis and promoting cell survival. Inhibition of PIM-1 by this compound analogs can restore the pro-apoptotic function of BAD, leading to cancer cell death.
PIM-1 kinase signaling pathway and inhibition by 2-pyridone analogs.
Table 3: Anticancer Activity of Selected PIM-1 Kinase Inhibitors
| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |
| 4c (O-alkyl pyridine derivative) | PIM-1 Kinase | 0.110 | - | [3] |
| 4f (O-alkyl pyridine derivative) | PIM-1 Kinase | 0.095 | - | [3] |
Note: The compounds listed are general 2-pyridone derivatives, highlighting the potential of this scaffold. Specific IC₅₀ values for this compound analogs as PIM-1 inhibitors require further investigation.
Antimicrobial Activity
Ring-fused 2-pyridone derivatives have demonstrated potent activity against multidrug-resistant Gram-positive bacteria. The proposed mechanism of action for some pyridinol compounds involves the disruption of the bacterial cell membrane, leading to cell death.
Experimental Workflow for Antimicrobial Activity Screening:
Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Table 4: Antimicrobial Activity of a Ring-Fused 2-Pyridone Analog
| Compound | Organism | MIC (µM) | Reference |
| PS757 | Enterococcus faecalis | 3 - 6 | [4] |
Note: This data is for a ring-fused 2-pyridone and serves as an example of the antimicrobial potential of the broader class of compounds.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data highlight its potential in oncology and infectious diseases. However, a more systematic evaluation of the physicochemical properties of a diverse range of analogs is crucial for advancing these compounds through the drug discovery pipeline. The experimental protocols and pathway analyses provided in this guide offer a framework for future research in this area. Further structure-activity relationship (SAR) and structure-property relationship (SPR) studies will be instrumental in optimizing the efficacy and drug-like properties of this versatile class of molecules.
References
An In-depth Technical Guide to the Solubility Profile of 5,6-Dimethyl-2-pyridone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility profile of 5,6-Dimethyl-2-pyridone. Due to the current absence of publicly available quantitative solubility data, this document presents a predicted solubility profile based on the physicochemical properties of the molecule and established solubility principles. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents is provided, utilizing the equilibrium shake-flask method followed by spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound.
Introduction
This compound, also known as 5,6-dimethyl-1H-pyridin-2-one, is a heterocyclic organic compound with the molecular formula C₇H₉NO.[1][2][3] Its structure, featuring a pyridone ring with two methyl substituents, suggests a molecule with moderate polarity. Understanding the solubility of this compound in various organic solvents is crucial for a wide range of applications, including reaction chemistry, purification, formulation development, and analytical method development. This guide aims to provide a foundational understanding of its expected solubility characteristics and a practical framework for its experimental determination.
Predicted Solubility Profile
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, interacting favorably with the polar pyridone ring. |
| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to lead to good solubility. | |
| Water | Moderate | The ability to form hydrogen bonds with water suggests some solubility, but the nonpolar methyl groups may limit miscibility compared to more polar solvents. | |
| Polar Aprotic | Acetone | High | Acetone's carbonyl group can act as a hydrogen bond acceptor, and its overall polarity should facilitate the dissolution of the polar pyridone structure.[4] |
| Acetonitrile | Moderate to High | A polar aprotic solvent that should be capable of dissolving this compound due to dipole-dipole interactions. | |
| Dimethylformamide (DMF) | High | A highly polar aprotic solvent that is generally a good solvent for a wide range of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent known for its excellent solvating power for a broad spectrum of compounds. | |
| Moderately Polar | Ethyl Acetate | Moderate | The ester group provides some polarity, which should allow for a moderate level of solubility. |
| Dichloromethane (DCM) | Moderate | As a chlorinated solvent with some polarity, DCM is expected to dissolve this compound to a moderate extent. | |
| Nonpolar | Toluene | Low to Insoluble | The significant difference in polarity between the nonpolar aromatic solvent and the polar solute suggests poor solubility. |
| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar this compound molecule. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used equilibrium shake-flask method followed by UV-Vis spectroscopic analysis.
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Spatula
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
3.2. Procedure
3.2.1. Preparation of Calibration Curve
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Perform a series of dilutions of the stock solution to create at least five standard solutions of different known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The solvent used for the dilutions should be used as the blank.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear, and the equation of the line (y = mx + c) and the coefficient of determination (R²) should be calculated.
3.2.2. Equilibrium Solubility Measurement
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually present to ensure that a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly and place it in a constant temperature incubator or water bath on an orbital shaker.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).
-
After the equilibration period, allow the vial to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved solid particles.
-
Immediately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve. A precise dilution factor must be recorded.
-
Measure the absorbance of the diluted sample at the λmax using the UV-Vis spectrophotometer.
3.3. Data Analysis
-
Using the equation from the calibration curve, calculate the concentration of this compound in the diluted sample from its measured absorbance.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the selected solvent at the experimental temperature. The solubility is typically expressed in units such as mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative experimental data on the solubility of this compound in organic solvents is not currently found in public literature, its molecular structure allows for a reasoned prediction of its solubility profile. It is anticipated to be highly soluble in polar protic and aprotic solvents and less soluble in nonpolar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. This information is critical for the effective use of this compound in research and development, particularly in the pharmaceutical industry.
References
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. Isopropylamine Supplier & Manufacturer in China | Properties, Uses, Safety Data & SDS | High Purity Isopropylamine for Industrial Applications [polic-chemical.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Potent Biological Activities of the 5,6-Dimethyl-2-pyridone Scaffold: A Technical Guide for Drug Discovery
An in-depth exploration of the 5,6-Dimethyl-2-pyridone core, a privileged scaffold in medicinal chemistry, reveals a versatile foundation for the development of novel therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, diverse biological activities—including anticancer, antimicrobial, and kinase inhibitory effects—and detailed experimental methodologies.
The 2-pyridone ring system is a prominent structural motif found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological properties.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a highly attractive scaffold in drug design.[3] The 5,6-dimethyl substitution pattern on this core structure offers a unique lipophilic and steric profile that can be exploited to fine-tune the biological activity and pharmacokinetic properties of derivative compounds.
Synthesis of this compound Derivatives
A common and efficient method for the synthesis of the this compound scaffold is through a one-pot, three-component reaction. This approach is valued for its high yields and operational simplicity. A key intermediate, 3-cyano-4,6-dimethyl-2-pyridone, is often synthesized via the condensation of an appropriate 1,3-dicarbonyl compound, a cyano-containing active methylene compound, and an ammonia source.
A representative synthetic workflow for a derivative, 3-Amino-5,6-dimethyl-2(1H)-pyridinone, is depicted below. This two-step process involves the initial formation of the pyridone ring followed by the reduction of a nitrile group.
Anticancer Activity
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. Their cytotoxic effects have been evaluated against a variety of human cancer cell lines, with several compounds exhibiting potent activity. The primary mechanism of action for many of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of representative 2-pyridone derivatives, including those with the 5,6-dimethyl substitution pattern where available. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6a | Hela (Cervix) | 7.1 | [4] |
| 6b | Hela (Cervix) | 10.9 | [4] |
| 3a | Hela (Cervix) | 3.5 | [4] |
| 3a | MCF-7 (Breast) | 4.5 | [4] |
| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [5] |
| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Test compounds (this compound derivatives)
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator.[7]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[6]
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Antimicrobial Activity
The this compound scaffold has also been investigated for its antimicrobial properties, with derivatives showing activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table presents MIC values for representative 2-pyridone derivatives.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 3d | Escherichia coli | 3.91 | [9] |
| 3e | Escherichia coli | 3.91 | [9] |
| Compound VI | Bacillus subtilis | 0.078 | [9] |
| Compound VI | Staphylococcus aureus | 0.0024 | [9] |
| Compound VII | Streptococcus pneumoniae | 1.95 | [9] |
| Compound VII | Bacillus subtilis | 0.98 | [9] |
| Compound VII | Salmonella typhimurium | 1.9 | [9] |
| Compound VII | Aspergillus fumigatus | 1.95 | [9] |
| Compound IX | Candida albicans | 1.95 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[10][11][12]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (this compound derivatives)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Incubator
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.[12]
-
Inoculation: Inoculate each well with a standardized microbial suspension.[10]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).[10]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]
Kinase Inhibition
A significant area of interest for 2-pyridone derivatives is their ability to act as kinase inhibitors. Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold has been utilized in the design of inhibitors for several kinases, notably PIM-1 kinase and c-Jun N-terminal kinase (JNK).
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[13][14] Its overexpression is associated with various cancers. Inhibitors based on the 2-pyridone scaffold can block the ATP-binding site of PIM-1, thereby preventing the phosphorylation of its downstream targets.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) is a member of the mitogen-activated protein kinase (MAPK) family and is activated by stress stimuli such as inflammatory cytokines.[15][16][17][18][19] The JNK pathway is involved in regulating apoptosis, inflammation, and cell proliferation. Certain 2-pyridone derivatives have been shown to inhibit JNK signaling.
References
- 1. protocols.io [protocols.io]
- 2. One-pot Synthesis, Characterization and Antimicrobial Activity of New 3-Cyano-4-alkyl-6-(2,5-dichlorothiophen-3-yl)-2(1H)-pyridones | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. uniprot.org [uniprot.org]
- 14. PIM1 - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. paulogentil.com [paulogentil.com]
- 18. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 19. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
5,6-Dimethyl-2-pyridone: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-pyridone ring system, a six-membered, nitrogen-containing heterocycle, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for various functional groups, have cemented its importance in the design of novel therapeutics.[1][2] Among the myriad of 2-pyridone derivatives, the 5,6-dimethyl-2-pyridone core represents a particularly valuable scaffold, lending itself to the development of potent and selective agents across a spectrum of diseases, including cancer, infectious diseases, and neurological disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its analogs.
Synthesis of the this compound Core and Its Derivatives
The construction of the this compound scaffold can be achieved through several synthetic strategies. A prevalent and adaptable method is the Guareschi-Thorpe reaction, which involves the condensation of a β-dicarbonyl compound with a cyanoacetamide derivative.[1][3] This approach allows for the introduction of various substituents on the pyridone ring, making it a versatile tool for generating compound libraries for drug screening.
A detailed, two-step synthetic protocol for a key derivative, 3-Amino-5,6-dimethyl-2(1H)-pyridinone, is presented below. This synthesis starts from acetylacetone and cyanoacetamide and proceeds through a 3-cyano-4,6-dimethyl-2-pyridone intermediate.[1]
Experimental Protocol: Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone
Step 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone [1]
-
Materials and Reagents: Acetylacetone, Cyanoacetamide, Piperidine, Ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol to form a slurry.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux with continuous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and the catalyst.
-
Dry the product under vacuum to obtain 3-cyano-4,6-dimethyl-2-pyridone as a crystalline solid.
-
Step 2: Reduction of 3-Cyano-4,6-dimethyl-2-pyridone to 3-Amino-5,6-dimethyl-2(1H)-pyridinone [1]
-
Materials and Reagents: 3-Cyano-4,6-dimethyl-2-pyridone, Raney Nickel, Ethanol, Hydrogen gas source (or a suitable hydrogen donor), Celite.
-
Procedure:
-
In a hydrogenation apparatus, suspend 3-cyano-4,6-dimethyl-2-pyridone and a catalytic amount of Raney Nickel in ethanol.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).
-
Carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry and must be handled with care.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Amino-5,6-dimethyl-2(1H)-pyridinone.
-
The following diagram illustrates the general workflow for the synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone.
Biological Activities and Therapeutic Applications
Derivatives of the this compound scaffold have demonstrated a wide array of biological activities, positioning them as promising candidates for various therapeutic interventions.
Anticancer Activity: Kinase Inhibition
A significant area of research for 2-pyridone derivatives is in oncology, particularly as kinase inhibitors.[4][5] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The this compound scaffold has been successfully incorporated into molecules targeting several key kinases, including PIM-1 kinase and the PI3K/Akt/mTOR pathway.[4][6][7]
PIM-1 Kinase Inhibition:
PIM-1 is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and resistance to apoptosis.[4] Overexpression of PIM-1 is associated with various hematological and solid tumors. Several 2-pyridone derivatives have been identified as potent PIM-1 inhibitors.[5]
The diagram below illustrates the central role of PIM-1 in cell survival pathways and its inhibition by 2-pyridone derivatives.
PI3K/Akt/mTOR Pathway Modulation:
The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently hyperactivated in cancer, leading to uncontrolled cell growth and proliferation.[8][9] Some 2-pyridone-containing compounds have shown the ability to modulate this pathway, suggesting a potential mechanism for their anticancer effects.
The following diagram provides a simplified overview of the PI3K/Akt/mTOR pathway and potential points of intervention by 2-pyridone derivatives.
Quantitative Data for Anticancer Activity:
The following table summarizes the in vitro anticancer activity of representative 2-pyridone derivatives.
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| 4c | PIM-1 Kinase | HepG-2 | 0.110 | [4] |
| 4f | PIM-1 Kinase | Caco-2 | 0.095 | [4] |
| Compound 1 | Not Specified | HCT116 | 22.4 | [10] |
| Compound 2 | Not Specified | HCT116 | 0.34 | [10] |
| Compound 30 | Not Specified | MCF-7 | 1.42 | [11] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a significant global health threat. The 2-pyridone scaffold has been explored for the development of novel antimicrobial agents.[12][13] Derivatives of this compound have shown promising activity against a range of bacteria.
Quantitative Data for Antimicrobial Activity:
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected 2-pyridone derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 3d | E. coli | 3.91 | [13] |
| 3e | E. coli | 3.91 | [13] |
| VI | B. subtilis | 0.078 | [12] |
| VI | S. aureus | 0.0024 | [12] |
Neuroprotective Activity
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Recent studies have suggested that 2-pyridone derivatives may possess neuroprotective properties, potentially through the modulation of neuroinflammatory pathways.[14]
Key Experimental Protocols in Detail
To facilitate further research and development of this compound derivatives, this section provides detailed methodologies for key biological assays.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound derivative) and incubate for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle (e.g., DMSO) controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
The following diagram outlines the workflow of the MTT assay.
Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This method is used to determine the susceptibility of bacteria to various antimicrobial compounds.
-
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with the bacterium of interest. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting bacterial growth, a clear zone of inhibition will appear around the disk.
-
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place a sterile filter paper disk impregnated with a known concentration of the this compound derivative onto the inoculated agar surface.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Zone Measurement: Measure the diameter of the zone of inhibition (in millimeters) around the disk.
-
Interpretation: The size of the zone of inhibition is used to determine whether the bacterium is susceptible, intermediate, or resistant to the compound, based on standardized charts.
-
PIM-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
-
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase reaction. The light generated is proportional to the ADP concentration, and thus to the kinase activity.
-
Protocol:
-
Reaction Setup: In a 384-well plate, add the PIM-1 kinase, the substrate (e.g., a specific peptide), and the test compound (this compound derivative) at various concentrations.
-
Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is correlated with the amount of ADP produced. The IC₅₀ value is determined by plotting the inhibition of kinase activity against the concentration of the test compound.
-
Conclusion
The this compound scaffold is a highly versatile and valuable core in modern drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, while its favorable physicochemical properties contribute to the development of drug-like molecules. The demonstrated efficacy of its derivatives as anticancer, antimicrobial, and potentially neuroprotective agents underscores the significant therapeutic potential of this privileged structure. The detailed experimental protocols provided in this guide are intended to facilitate further research and accelerate the discovery and development of novel therapeutics based on the this compound scaffold. As our understanding of the complex signaling pathways involved in various diseases continues to grow, the strategic application of this privileged structure will undoubtedly lead to the identification of next-generation medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 5,6-Dimethyl-2-pyridone from Acetylacetone
AN-CHEM-028
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a substituted 2-pyridone, from acetylacetone and cyanoacetamide. The 2-pyridone scaffold is a significant structural motif in medicinal chemistry. The described method is a variation of the Guareschi pyridone synthesis, which involves a base-catalyzed condensation reaction. This note includes a step-by-step experimental protocol, a summary of reaction parameters from various studies, and graphical representations of the workflow and reaction mechanism.
Introduction
Substituted 2-pyridones are a class of heterocyclic compounds of significant interest in pharmaceutical and materials science due to their diverse biological activities, including potential anticancer and antiviral properties.[1] The synthesis of these scaffolds is a key focus in organic chemistry. One of the most established methods for preparing 3-cyano-2-pyridones is the Guareschi reaction, which utilizes the condensation of a β-dicarbonyl compound with a cyanoacetamide derivative.[2]
This application note details the synthesis of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (a structural isomer of 4,6-dimethyl-3-cyano-2-pyridone, often synthesized via similar pathways) from the readily available starting materials acetylacetone and cyanoacetamide. The reaction proceeds via a Knoevenagel condensation, followed by an intramolecular cyclization and tautomerization to yield the final pyridone product.[3][4]
Reaction Scheme and Mechanism
The overall reaction is as follows:
Acetylacetone + Cyanoacetamide → 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
The reaction is typically catalyzed by a base, such as potassium hydroxide or an amine like piperidine, and proceeds in two main stages:
-
Knoevenagel Condensation: The active methylene group of cyanoacetamide undergoes a base-catalyzed condensation with one of the carbonyl groups of acetylacetone to form an unsaturated intermediate.[4]
-
Intramolecular Cyclization: The amino group of the cyanoacetamide moiety then attacks the remaining carbonyl group of the acetylacetone backbone, leading to a ring closure. Subsequent dehydration and tautomerization yield the stable 2-pyridone ring system.
Figure 1: Simplified reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of substituted 3-cyano-2-pyridones.[5]
3.1 Materials and Reagents:
-
Acetylacetone (Pentane-2,4-dione), C₅H₈O₂
-
Cyanoacetamide, C₃H₄N₂O
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH), Absolute
-
Distilled Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
-
Thin-Layer Chromatography (TLC) apparatus
3.2 Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyanoacetamide (0.006 mol, 0.50 g) and acetylacetone (0.006 mol, 0.60 g, 0.62 mL).
-
Add 10 mL of absolute ethanol as the solvent.
-
Add a catalytic amount of potassium hydroxide (a few pellets).
-
Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[5]
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.[5]
-
Dry the product under vacuum or in a desiccator. For higher purity, the crude product can be recrystallized from ethanol.
3.3 Characterization:
The final product, 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, can be characterized by standard analytical techniques:
-
Melting Point: Expected around 264-266°C.[2]
-
¹H NMR (DMSO-d₆): δ 12.31 (br s, 1H, NH), 6.16 (s, 1H, CH), 2.30 (s, 3H, CH₃), 2.22 (s, 3H, CH₃).[2]
-
IR (KBr, cm⁻¹): Characteristic peaks for CN (approx. 2215-2225 cm⁻¹) and C=O (approx. 1650-1675 cm⁻¹).[5][6]
Data Presentation: Reaction Parameters
The synthesis of substituted 2-pyridones from acetylacetone and cyanoacetamide can be performed under various conditions, influencing the reaction efficiency and yield.
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Potassium Hydroxide (KOH) | Ethanol | 80°C (Reflux) | 4 | 61-79 | [5] |
| Glycine | None (Neat) | Optimized | 24 | Variable | [7] |
| Candida rugosa Lipase | Not specified | Optimized | Not specified | Variable | [8] |
| Piperidine | Ethanol | Reflux | Not specified | ~95 | [9] |
| Ammonium Acetate | Not specified | Not specified | Not specified | 58 | [2] |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetylacetone is flammable and an irritant. Avoid inhalation and contact with skin.
-
Cyanoacetamide is harmful if swallowed or in contact with skin.
-
Potassium hydroxide is corrosive and can cause severe skin burns and eye damage. Handle with extreme care.
-
Ethanol is a highly flammable liquid and vapor. Keep away from ignition sources.
References
- 1. iipseries.org [iipseries.org]
- 2. researchgate.net [researchgate.net]
- 3. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Notes and Protocols for the Guareschi-Thorpe Synthesis of Substituted Pyridones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Guareschi-Thorpe synthesis is a classic multi-component reaction for the preparation of substituted 2-pyridones. This reaction typically involves the condensation of a cyanoacetamide or a cyanoacetic ester with a 1,3-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone, in the presence of a base.[1][2] The resulting 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[3][4] This is due to the 2-pyridone's ability to act as a bioisostere for amides and phenols, and its capacity to serve as both a hydrogen bond donor and acceptor, which facilitates interactions with biological targets.[4]
Recent advancements in the Guareschi-Thorpe synthesis have focused on developing more environmentally friendly protocols, such as using ammonium carbonate in aqueous media, which serves as both the nitrogen source and a promoter for the reaction.[3][5] These modern adaptations offer high yields, simple work-up procedures, and avoid the use of hazardous organic solvents.[5]
Applications in Drug Discovery and Development
Substituted 2-pyridones synthesized via the Guareschi-Thorpe reaction and its modifications have shown a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.
-
Antimicrobial Activity: Ring-fused 2-pyridone derivatives have demonstrated potent bactericidal activity against multidrug-resistant Gram-positive pathogens, including vancomycin-resistant enterococci (VRE).[3] These compounds can act synergistically with standard-of-care antibiotics, offering a promising strategy to combat antibiotic resistance.[3]
-
Kinase Inhibition: The 2-pyridone core is a key pharmacophore in the development of kinase inhibitors. Specific derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as PIM-1 kinase, Met kinase, and p38 kinase.[6][7] By targeting these kinases, substituted pyridones can disrupt signaling pathways crucial for tumor growth.
-
Neurodegenerative Diseases: The structural features of 2-pyridones make them interesting candidates for targeting pathways implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[8] While direct application of Guareschi-Thorpe products in this area is still emerging, the synthesis provides a versatile platform for generating novel compounds for screening.
Signaling Pathways
The therapeutic potential of substituted pyridones, particularly in oncology, is often linked to their ability to inhibit key protein kinases in cellular signaling pathways. Two of the most relevant pathways are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK pathways.
PI3K/Akt/mTOR Signaling Pathway
This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[7][9] Its aberrant activation is a hallmark of many cancers.[7] Substituted pyridones can be designed to inhibit kinases within this cascade, such as Akt or mTOR, thereby blocking downstream signaling and inhibiting cancer cell growth.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by substituted pyridones.
Ras/Raf/MEK/ERK Signaling Pathway
Also known as the MAPK/ERK pathway, this cascade transmits signals from cell surface receptors to the DNA in the nucleus, regulating processes like cell division and survival.[10][11] Mutations in this pathway that lock it in an "on" state are common in many cancers.[10] Pyridone-based inhibitors targeting kinases like Raf or MEK can shut down this aberrant signaling.
Caption: Ras/Raf/MEK/ERK signaling pathway with potential inhibition by substituted pyridones.
Quantitative Data
The Guareschi-Thorpe synthesis is versatile, accommodating a range of substituents on the starting materials. The yields are generally good to excellent, particularly with modern, optimized protocols.
Table 1: Synthesis of Substituted 2-Pyridones via an Advanced Guareschi-Thorpe Reaction.
| Entry | 1,3-Dicarbonyl Compound | R¹ | R² | Product | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | Me | OH | 2,6-dihydroxy-4-methylpyridine-3-carbonitrile | 3 | 95 |
| 2 | Ethyl benzoylacetate | Ph | OH | 2,6-dihydroxy-4-phenylpyridine-3-carbonitrile | 5 | 92 |
| 3 | Ethyl 4-methylbenzoylacetate | 4-Me-Ph | OH | 2,6-dihydroxy-4-(p-tolyl)pyridine-3-carbonitrile | 5 | 93 |
| 4 | Ethyl 4-chlorobenzoylacetate | 4-Cl-Ph | OH | 4-(4-chlorophenyl)-2,6-dihydroxypyridine-3-carbonitrile | 5 | 94 |
| 5 | Diethyl 1,3-acetonedicarboxylate | CH₂COOEt | OH | Ethyl 3-cyano-2,6-dihydroxy-4-pyridineacetate | 4 | 90 |
| 6 | Acetylacetone | Me | Me | 6-hydroxy-2,4-dimethylpyridine-3-carbonitrile | 6 | 88 |
| 7 | Benzoylacetone | Ph | Me | 2-hydroxy-6-methyl-4-phenylpyridine-3-carbonitrile | 8 | 85 |
Reaction conditions: 1,3-dicarbonyl compound (1 mmol), ethyl cyanoacetate (1 mmol), (NH₄)₂CO₃ (2 mmol), H₂O:EtOH (1:1), 80 °C.
Experimental Protocols
Protocol 1: Green Synthesis of 2,6-dihydroxy-4-methylpyridine-3-carbonitrile
This protocol is adapted from an advanced, environmentally friendly version of the Guareschi-Thorpe synthesis.[5]
Materials:
-
Ethyl acetoacetate
-
Ethyl cyanoacetate
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.30 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol).
-
Add a 1:1 mixture of ethanol and deionized water (20 mL) as the solvent.
-
Stir the reaction mixture at 80 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 3 hours), cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water and dry it to obtain the pure 2,6-dihydroxy-4-methylpyridine-3-carbonitrile.
Characterization Data for 2,6-dihydroxy-4-methylpyridine-3-carbonitrile:
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.45 (s, 1H, OH), 11.95 (s, 1H, OH), 5.85 (s, 1H, CH), 2.15 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 164.0, 162.5, 161.8, 117.5, 98.2, 85.9, 17.8.
-
IR (KBr, cm⁻¹): 3448, 3100-2800, 2225, 1660, 1620, 1580.
Protocol 2: Classical Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone
This protocol describes a more traditional approach to the Guareschi-Thorpe synthesis.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Cyanoacetamide
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve acetylacetone (1.00 g, 10 mmol) and cyanoacetamide (0.84 g, 10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the flask to room temperature to allow the product to crystallize.
-
Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol if necessary.
Expected Characterization Data for 3-Cyano-4,6-dimethyl-2-pyridone:
-
¹H NMR (CDCl₃, 400 MHz): δ 6.10 (s, 1H, H-5), 2.45 (s, 3H, 4-CH₃), 2.40 (s, 3H, 6-CH₃).[12]
Troubleshooting and Side Reactions
-
Low Yields: In classical protocols, low yields can result from incomplete reaction or the formation of side products. Ensure the reaction goes to completion by monitoring with TLC. The order of reagent addition can also be critical in some variations of the synthesis.
-
Purification Challenges: The product often precipitates from the reaction mixture in high purity.[5] If impurities are present, recrystallization from a suitable solvent like ethanol is usually effective. For more challenging separations, column chromatography on silica gel can be employed.
-
Side Reactions: The formation of byproducts can occur, especially under harsh reaction conditions or with prolonged reaction times. The use of milder conditions, such as the ammonium carbonate protocol, can minimize the formation of these impurities.[4] With unsymmetrical 1,3-dicarbonyl compounds, there is a possibility of forming regioisomers. The regioselectivity is often influenced by the relative reactivity of the two carbonyl groups.
Workflow Diagram
References
- 1. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for N-alkylation of 5,6-Dimethyl-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of 2-pyridone scaffolds is a fundamental transformation in organic synthesis, providing access to a diverse array of compounds with significant applications in medicinal chemistry and materials science. The nitrogen atom of the 2-pyridone ring system can be alkylated to introduce various substituents, thereby modulating the biological activity and physicochemical properties of the parent molecule. 5,6-Dimethyl-2-pyridone is a common starting material, and its N-alkylation is a key step in the synthesis of numerous target compounds.
This document provides detailed application notes and experimental protocols for the N-alkylation of this compound, covering a range of reaction conditions. A critical challenge in the alkylation of 2-pyridones is the potential for competing O-alkylation. The reaction conditions outlined herein are selected to favor the desired N-alkylation product.
Reaction Parameters and Data Presentation
The success of the N-alkylation of this compound is highly dependent on the choice of base, solvent, alkylating agent, and reaction temperature. Below is a summary of various reaction conditions reported for the N-alkylation of 2-pyridones, which are applicable to the 5,6-dimethyl substituted analog.
Table 1: Conventional Heating Methods for N-Alkylation of 2-Pyridones
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | K₂CO₃ | Acetone | Reflux | 4 | ~90 (O-alkylation)¹ | [1] |
| Alkyl halides | t-BuOK | DMF | 80 | 3 | High (Solid Phase) | |
| Benzyl bromide | Cs₂CO₃ | DMF | 60 | 5 | High (up to 98%)² | [2] |
| Alkyl halides | K₂CO₃ | DMF | RT - 70 | 3 - 60 | 40 - 94 | [3] |
¹This protocol was reported for O-alkylation; however, modification of conditions such as solvent and base can favor N-alkylation. ²Reported for primary benzylamines and anilines, but the conditions are often applicable to N-alkylation of pyridones.
Table 2: Microwave-Assisted N-Alkylation of 2-Pyridones
| Alkylating Agent | Base/Catalyst | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| Various | Piperidine | Ethanol | 250 | 10 - 15 | 15 - 40 | [1][4] |
| Alkyl halides | K₂CO₃ / Cs₂CO₃ | DMF / NMP | Medium | Few minutes | Moderate to High | [5] |
| Iodoalkanes | None | None | - | 5 | Good to Excellent | [6] |
Experimental Protocols
Protocol 1: Conventional N-Alkylation using Potassium Carbonate in DMF
This protocol describes a general and widely used method for the N-alkylation of this compound using an alkyl halide and potassium carbonate in dimethylformamide (DMF).
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equiv.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equiv.) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the pure N-alkylated this compound.
Protocol 2: Microwave-Assisted N-Alkylation
This protocol provides a rapid and efficient method for the N-alkylation of this compound using microwave irradiation.[1][4]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (a few drops)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 equiv.), the alkyl halide (1.1 equiv.), and potassium carbonate or cesium carbonate (1.3 equiv.).
-
Add a few drops of DMF or NMP to create a slurry.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power level (e.g., 100-250 W) for a short duration (typically 5-15 minutes), monitoring the internal temperature and pressure.
-
After the reaction is complete (as determined by TLC analysis of a cooled aliquot), cool the vessel to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired N-alkylated product.
Mandatory Visualizations
The following diagrams illustrate the general workflow and the chemical transformation involved in the N-alkylation of this compound.
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: General reaction scheme for the N-alkylation of this compound.
References
Application Notes and Protocols: 5,6-Dimethyl-2-pyridone as a Versatile Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6-dimethyl-2-pyridone core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The unique structural features of the 2-pyridone ring, including its ability to act as both a hydrogen bond donor and acceptor, make it an ideal motif for engaging with the ATP-binding site of various kinases. This document provides detailed application notes, experimental protocols, and data for the utilization of this compound derivatives as inhibitors of key oncogenic kinases: c-Src, PIM-1, and Met.
Target Kinase Signaling Pathways
Understanding the signaling cascades in which these kinases operate is crucial for elucidating the mechanism of action of inhibitors and predicting their cellular effects.
c-Src Signaling Pathway
c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis. Its activation is often associated with the progression of solid tumors. Upon activation by various upstream signals, such as receptor tyrosine kinases (RTKs) and integrins, c-Src phosphorylates a multitude of downstream substrates, triggering multiple signaling cascades.
PIM-1 Kinase Signaling Pathway
PIM-1 is a constitutively active serine/threonine kinase that is a downstream effector of the JAK/STAT signaling pathway. It plays a crucial role in cell cycle progression, apoptosis, and cell survival. Overexpression of PIM-1 is observed in various hematological malignancies and solid tumors. PIM-1 exerts its effects by phosphorylating a range of downstream targets, including proteins involved in cell cycle control and apoptosis.
Met Kinase Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in embryonic development, wound healing, and tissue regeneration.[1] However, aberrant activation of the HGF/c-Met signaling pathway is a key driver of tumor growth, invasion, and metastasis in a variety of cancers.[2][3]
Experimental Protocols
General Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone
This two-step protocol describes the synthesis of a key intermediate, 3-amino-5,6-dimethyl-2(1H)-pyridinone, which serves as a versatile starting material for the generation of a library of kinase inhibitors.
Step 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone
This synthesis is based on the Guareschi-Thorpe reaction.
-
Materials:
-
Acetylacetone
-
Cyanoacetamide
-
Piperidine
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine acetylacetone (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to yield 3-cyano-4,6-dimethyl-2-pyridone.
-
Step 2: Reduction to 3-Amino-5,6-dimethyl-2(1H)-pyridinone
-
Materials:
-
3-Cyano-4,6-dimethyl-2-pyridone
-
Raney Nickel
-
Hydrogen gas
-
Ethanol or Methanol
-
-
Procedure:
-
Suspend 3-cyano-4,6-dimethyl-2-pyridone in ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of Raney Nickel.
-
Pressurize the vessel with hydrogen gas (typically 50 psi).
-
Stir the reaction at room temperature until the uptake of hydrogen ceases.
-
Carefully filter the catalyst through a pad of Celite®. Caution: Raney Nickel is pyrophoric when dry.
-
Concentrate the filtrate under reduced pressure to obtain 3-amino-5,6-dimethyl-2(1H)-pyridinone.
-
General Workflow for Kinase Inhibitor Synthesis
The 3-amino-5,6-dimethyl-2(1H)-pyridinone can be further functionalized to generate a diverse range of kinase inhibitors. A common approach is the formation of an amide bond with a variety of carboxylic acids.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a general method for determining the in vitro potency of synthesized compounds against target kinases using a luminescent-based assay that measures ADP production.
-
Materials:
-
Recombinant human kinase (c-Src, PIM-1, or Met)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a solution of the kinase and its substrate in kinase assay buffer.
-
Add 2 µL of the kinase/substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 2 µL of ATP solution (at a concentration near the Kₘ for the specific kinase).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Quantitative Data
The following tables summarize the inhibitory activities of various 2-pyridone derivatives against c-Src and PIM-1 kinases.
Table 1: Inhibitory Activity of 2-Pyridone Derivatives against c-Src Kinase
| Compound ID | Structure/Description | c-Src IC₅₀ (µM) | Reference |
| 1 | 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one | 12.5 | [4] |
| 2 | A series of eighteen 2-pyridone derivatives were synthesized. Eight compounds exhibited c-Src kinase inhibitory activity with IC₅₀ values of less than 25µM. | <25 | [4] |
Table 2: Inhibitory Activity of Pyridine-Based Compounds against PIM-1 Kinase
| Compound ID | Structure/Description | PIM-1 IC₅₀ (nM) | Reference |
| 3 | 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)-N'-morpholinoacetohydrazide | 14.3 | [5] |
| 4 | N-(4-aminophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetamide | 19.4 | [5] |
| 5 | 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)-N'-(piperidin-1-yl)acetohydrazide | 19.8 | [5] |
| 6 | 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide derivative | 42.3 | [5] |
Conclusion
The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel kinase inhibitors. The straightforward synthetic accessibility and the ability to introduce diverse functionalities allow for the generation of compound libraries with the potential to target a wide range of kinases with high potency and selectivity. The protocols and data presented herein provide a solid foundation for researchers to explore this promising chemical space in the ongoing quest for new and effective targeted therapies.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HGF/c-MET pathway in cancer: from molecular characterization to clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 5,6-Dimethyl-2-pyridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of aryl-substituted 5,6-dimethyl-2-pyridone derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery. The following sections detail the reaction mechanism, experimental protocols, and quantitative data derived from analogous reactions in the literature.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or its ester) with a halide or triflate.[2] For the synthesis of substituted 5,6-dimethyl-2-pyridones, a halo-substituted this compound derivative serves as the electrophilic partner, reacting with an arylboronic acid to yield the desired arylated product. The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and generally good to excellent yields.[1]
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the halo-pyridone to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocols
A general experimental workflow for the Suzuki-Miyaura coupling of a halo-5,6-dimethyl-2-pyridone derivative with an arylboronic acid is outlined below. This protocol is based on established procedures for similar pyridine and pyridone systems and should be optimized for specific substrates.[3][4]
Caption: General experimental workflow for Suzuki-Miyaura coupling.
General Protocol
Materials:
-
Halo-5,6-dimethyl-2-pyridone derivative (e.g., 3-bromo-5,6-dimethyl-2-pyridone) (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
Procedure:
-
To an oven-dried reaction vessel, add the halo-5,6-dimethyl-2-pyridone derivative (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent(s) via syringe.
-
Degas the solution by bubbling the inert gas through it for 10-15 minutes.
-
Add the palladium catalyst and ligand (if used) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl-5,6-dimethyl-2-pyridone derivative.
-
Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Quantitative Data
The following tables summarize reaction conditions and yields for Suzuki-Miyaura coupling reactions of related halo-pyridine and halo-pyridone derivatives, which can serve as a starting point for the optimization of reactions with this compound substrates.
Table 1: Suzuki-Miyaura Coupling of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-substituted Phenylboronic Acids [5]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Product(s) and Yield (%) |
| 1 | 2-methoxyphenylboronic acid (1 equiv) | Pd(OAc)₂ (5) | SPhos (5) | K₃PO₄ (3) | Toluene | 50 | 60 | Mono- (26), Di- (28), Tri- (13) substituted |
| 2 | 2-chlorophenylboronic acid (1 equiv) | Pd(OAc)₂ (5) | SPhos (5) | K₃PO₄ (3) | Toluene | 50 | 60 | Mono- (35), Di- (45), Tri- (trace) substituted |
Table 2: General Conditions for Suzuki-Miyaura Coupling of Halo-pyridines [3][4]
| Halo-pyridine | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine derivative | 4-Anisylboronic acid | Pd₂(dba)₃ (1.5) / Ligand 1 (3) | KF (3) | Dioxane | 100 | 74[3] |
| 2,4,6-trichloropyrido[2,3-d]pyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene | Reflux | 83 (mono-arylated)[4] |
| 5-bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/water | 85-95 | Moderate to good[1] |
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is dependent on several factors that can be optimized for a specific this compound substrate.
Caption: Key parameters for reaction optimization.
-
Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. Electron-rich and bulky ligands like SPhos and XPhos often improve catalytic activity for heteroaryl couplings.[3]
-
Base: An appropriate base is required to facilitate the transmetalation step. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[4]
-
Solvent: A variety of solvents can be employed, often a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water. The choice of solvent can influence the solubility of the reagents and the reaction rate.
-
Temperature: Reaction temperatures typically range from 80 to 110 °C. Higher temperatures may be required for less reactive substrates.
-
Boronic Acid Derivative: While boronic acids are commonly used, their corresponding pinacol esters or trifluoroborate salts can also be effective coupling partners and may offer enhanced stability.[6]
Troubleshooting
-
Low Yield: If the reaction yield is low, consider screening different catalysts, ligands, bases, and solvents. Increasing the reaction temperature or the equivalents of the boronic acid may also improve the yield.
-
Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) can be a side reaction. This can sometimes be minimized by carefully controlling the reaction conditions, particularly the catalyst and base.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source can be a competing reaction. Using anhydrous solvents and ensuring a thoroughly inert atmosphere can help to mitigate this issue.
By carefully selecting and optimizing the reaction conditions, the Suzuki-Miyaura cross-coupling provides an efficient and versatile method for the synthesis of a wide range of aryl-substituted this compound derivatives for applications in research and drug development.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Synthesis of 3-amino-5,6-dimethyl-2(1H)-pyridinone: A Detailed Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3-amino-5,6-dimethyl-2(1H)-pyridinone, a valuable heterocyclic building block in medicinal chemistry and drug development. Two reliable synthetic routes are presented, each involving a two-step process commencing with the formation of a pyridinone ring, followed by the transformation of a nitrile group to the desired primary amine.
Data Summary
The following table summarizes the key quantitative data for the two primary synthetic protocols.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Route 1: Intermediate | 3-Cyano-4,6-dimethyl-2-pyridone | C₈H₈N₂O | 148.16 | 85-95 | 288-291[1] |
| Route 1: Final Product | 3-Amino-5,6-dimethyl-2(1H)-pyridinone | C₇H₁₀N₂O | 138.17 | 80-90 | Not specified |
| Route 2: Intermediate | 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide | C₈H₁₀N₂O₂ | 166.18 | Not specified | Not specified |
| Route 2: Final Product | 3-Amino-5,6-dimethyl-2(1H)-pyridinone | C₇H₁₀N₂O | 138.17 | Not specified | Not specified |
Synthetic Pathways
Two common methods for the synthesis of 3-amino-5,6-dimethyl-2(1H)-pyridinone are the reduction of a nitrile intermediate and the Hofmann rearrangement of a carboxamide intermediate. Both routes begin with a Guareschi-Thorpe condensation to form the initial pyridinone ring structure.
Route 1: Synthesis via Nitrile Reduction
This pathway involves the initial synthesis of a 3-cyano-2-pyridone intermediate, which is subsequently reduced to the target 3-amino-2-pyridinone.
Caption: Synthetic workflow for 3-amino-5,6-dimethyl-2(1H)-pyridinone via nitrile reduction.
Route 2: Synthesis via Hofmann Rearrangement
This alternative route also starts with a 3-cyano-2-pyridone intermediate, which is first hydrolyzed to a carboxamide and then undergoes a Hofmann rearrangement to yield the final product.
Caption: Synthetic workflow for 3-amino-5,6-dimethyl-2(1H)-pyridinone via Hofmann rearrangement.
Experimental Protocols
Route 1: Protocol via Nitrile Reduction
Step 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone [1]
This procedure is based on the Guareschi-Thorpe reaction.
-
Materials and Reagents:
-
Acetylacetone
-
Cyanoacetamide
-
Piperidine
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol to form a slurry.[1]
-
To this mixture, add a catalytic amount of piperidine (approximately 0.1 equivalents).[1]
-
Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically after 2-4 hours), cool the mixture to room temperature, allowing the product to precipitate.[1]
-
Collect the solid product by vacuum filtration and wash with cold ethanol.[1]
-
Dry the product under vacuum to obtain 3-cyano-4,6-dimethyl-2-pyridone as a crystalline solid.[1]
-
Step 2: Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone [1]
-
Materials and Reagents:
-
3-Cyano-4,6-dimethyl-2-pyridone
-
Raney Nickel (washed)
-
Potassium borohydride (KBH₄)
-
Ethanol
-
Celite
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3-cyano-4,6-dimethyl-2-pyridone (1 equivalent) and washed Raney Nickel in ethanol.
-
Cool the mixture in an ice bath and slowly add potassium borohydride (4 equivalents) in portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry. [1]
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-5,6-dimethyl-2(1H)-pyridinone.[1]
-
Route 2: Protocol via Hofmann Rearrangement
Step 1: Synthesis of 3-Cyano-5,6-dimethyl-2(1H)-pyridinone [2]
-
Materials and Reagents:
-
3,4-Pentanedione
-
Cyanoacetamide
-
Potassium hydroxide (KOH)
-
Ethanol
-
Dilute hydrochloric acid
-
-
Procedure:
-
In a round-bottom flask, dissolve cyanoacetamide (0.1 mol) in ethanol (100 mL).
-
Add a solution of potassium hydroxide (0.1 mol) in water (20 mL).
-
Slowly add 3,4-pentanedione (0.1 mol) to the reaction mixture with continuous stirring.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Acidify the mixture with dilute hydrochloric acid until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Step 2a: Hydrolysis to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide [2]
-
Materials and Reagents:
-
3-Cyano-5,6-dimethyl-2(1H)-pyridinone
-
Concentrated Sulfuric Acid
-
Ice
-
Saturated sodium carbonate solution
-
-
Procedure:
-
In a flask maintained in an ice bath, slowly add 3-cyano-5,6-dimethyl-2(1H)-pyridinone (0.05 mol) to concentrated sulfuric acid (50 mL) with stirring.[2]
-
Allow the mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours.[2]
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the solution with a saturated solution of sodium carbonate until a precipitate forms.[2]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.[2]
-
Step 2b: Hofmann Rearrangement to 3-Amino-5,6-dimethyl-2(1H)-pyridinone [2]
-
Materials and Reagents:
-
5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
-
Sodium hydroxide (NaOH)
-
Bromine
-
Dichloromethane or other suitable organic solvent
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Prepare a solution of sodium hypobromite in situ by dissolving sodium hydroxide (0.12 mol) in water (150 mL) in an ice-salt bath. Slowly add bromine (0.06 mol) with vigorous stirring.[2]
-
Once the hypobromite solution is at or below 0°C, add finely powdered 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide (0.05 mol) all at once with continued vigorous stirring.[2]
-
After stirring for 15-20 minutes in the cold bath, remove the ice bath and warm the reaction mixture to 70-75°C for about 45 minutes.[2]
-
Cool the solution to room temperature and extract the product with a suitable organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.[2]
-
References
Application Notes and Protocols for the Use of 5,6-Dimethyl-2-pyridone in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the proposed use of 5,6-Dimethyl-2-pyridone as a key building block in multicomponent reactions (MCRs) for the synthesis of novel heterocyclic scaffolds. While direct literature precedents for MCRs utilizing this compound are limited, the protocols and data presented herein are based on analogous reactions with structurally similar 4-hydroxy-2-pyridones.[1][2] These notes are intended to serve as a starting point for the exploration of new chemical space and the development of diverse molecular libraries for drug discovery.
Introduction to this compound in Multicomponent Reactions
The 2-pyridone moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[3][4] Multicomponent reactions, which allow for the formation of complex molecules from three or more starting materials in a single synthetic operation, represent an efficient and atom-economical approach to generate libraries of such compounds.[1][4]
This document outlines a proposed three-component reaction involving this compound, an aromatic aldehyde, and an active methylene compound, such as malononitrile. This reaction is anticipated to proceed via a domino Knoevenagel condensation/Michael addition/cyclization sequence to afford novel fused dihydropyridine derivatives. The structural diversity of the resulting compounds can be readily expanded by varying the aromatic aldehyde component.
Proposed Three-Component Reaction of this compound
The proposed reaction involves the condensation of an aromatic aldehyde with malononitrile to form an electron-deficient alkene (Knoevenagel adduct). The nucleophilic C3 position of this compound is then expected to undergo a Michael addition to this intermediate, followed by an intramolecular cyclization and tautomerization to yield the final dihydropyridine product.
Table 1: Proposed Synthesis of Dihydropyridine Derivatives from this compound
| Product ID | Aromatic Aldehyde (ArCHO) | Proposed Product Structure | Hypothetical Yield (%) |
| DP-1 | Benzaldehyde | 2-Amino-4-phenyl-5,6-dimethyl-7,8-dihydro-1,8-naphthyridin-7-one-3-carbonitrile | 75 |
| DP-2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-5,6-dimethyl-7,8-dihydro-1,8-naphthyridin-7-one-3-carbonitrile | 82 |
| DP-3 | 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-5,6-dimethyl-7,8-dihydro-1,8-naphthyridin-7-one-3-carbonitrile | 78 |
| DP-4 | 3-Nitrobenzaldehyde | 2-Amino-4-(3-nitrophenyl)-5,6-dimethyl-7,8-dimethyl-7,8-dihydro-1,8-naphthyridin-7-one-3-carbonitrile | 70 |
| DP-5 | 2-Naphthaldehyde | 2-Amino-4-(naphthalen-2-yl)-5,6-dimethyl-7,8-dihydro-1,8-naphthyridin-7-one-3-carbonitrile | 73 |
Experimental Protocols
Note: The following protocol is a proposed methodology based on similar reactions reported in the literature for 4-hydroxy-2-pyridones.[1][2] Optimization of reaction conditions (e.g., catalyst, solvent, temperature) may be necessary to achieve the desired outcomes.
Protocol 1: Synthesis of 2-Amino-4-aryl-5,6-dimethyl-7,8-dihydro-1,8-naphthyridin-7-one-3-carbonitriles
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Triethylamine (Et₃N)
-
Ethanol (EtOH), absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq.), the desired aromatic aldehyde (1.0 mmol, 1.0 eq.), and malononitrile (1.0 mmol, 1.0 eq.).
-
Add 15 mL of absolute ethanol to the flask, followed by triethylamine (0.45 mmol, 0.45 eq.) as a catalyst.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is anticipated to be complete within 1-2 hours.
-
Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature.
-
A precipitate is expected to form upon cooling. If no precipitate forms, the solvent volume can be reduced under reduced pressure.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the final dihydropyridine derivative.
-
Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualizations
Proposed Reaction Mechanism
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient synthesis and evaluation of bimodal ligand NETA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Kinase Inhibition Assays Utilizing Pyridone Scaffolds
Introduction
Protein kinases are a crucial class of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, which has established them as one of the most significant families of drug targets.[1] Within the landscape of kinase inhibitor development, pyridone-based compounds have emerged as a "privileged scaffold".[2][3] The unique structural and chemical properties of the pyridone ring system provide a versatile foundation for designing potent and selective inhibitors against a wide range of kinases, including Proviral Integration Moloney (PIM) kinases, Src family kinases, and Phosphoinositide 3-kinases (PI3Ks).[3][4][5]
These application notes provide detailed protocols for both biochemical and cell-based assays designed to evaluate the inhibitory activity of novel pyridone-based compounds. Furthermore, representative data and visualizations are included to guide researchers in the fields of medicinal chemistry and drug development.
Data Presentation: Inhibitory Activity of Pyridone Derivatives
The inhibitory potency of compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a specific kinase's activity by 50%.[2] The following tables summarize the reported inhibitory activities of various pyridone-based scaffolds against a panel of protein kinases.
Table 1: Biochemical IC50 Values for Representative Pyridone-Based Kinase Inhibitors
| Kinase Target | Inhibitor Scaffold/Compound | IC50 (nM) |
| Met | Pyrrolopyridine-pyridone (Compound 2) | 1.8[6] |
| Flt-3 | Pyrrolopyridine-pyridone (Compound 2) | 4[6] |
| VEGFR-2 | Pyrrolopyridine-pyridone (Compound 2) | 27[6] |
| c-Src | 2-Pyridone (Compound 36) | 12,500[4] |
| CLK1 | Furo[3,2-b]pyridine Derivative | 15[2] |
| CLK2 | Furo[3,2-b]pyridine Derivative | 25[2] |
| CLK3 | Furo[3,2-b]pyridine Derivative | 50[2] |
| CLK4 | Furo[3,2-b]pyridine Derivative | 10[2] |
| PIM-1 | O-alkyl pyridine (Compound 4f) | 95[7] |
| PIM-1 | O-alkyl pyridine (Compound 4c) | 110[7] |
| VRK1 | Aminopyridine (Compound 26) | ~150[8] |
| DYRK1A | Furo[3,2-b]pyridine Derivative | 150[2] |
| PI3Kα | 4-aryl-3-cyano-6-morpholino-pyridine (9b) | 290[5] |
| GSK3β | Furo[3,2-b]pyridine Derivative | >1000[2] |
Visualizations
Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in human cancers.[9][10] Pyridone-based molecules have been successfully developed as inhibitors of this pathway.[5][11] The diagram below illustrates a simplified PI3K/Akt signaling cascade and the point of intervention by a pyridone-based inhibitor.
Experimental Workflow
The general workflow for screening and characterizing pyridone-based kinase inhibitors involves several key stages, from initial compound handling to final data analysis and IC50 determination.
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
1. Objective: To determine the in vitro IC50 value of a pyridone-based compound against a specific protein kinase by measuring ATP consumption.
2. Principle: This assay quantifies the enzymatic activity of a kinase by measuring the amount of ATP remaining in the reaction solution after the phosphorylation event.[1] A decrease in kinase activity due to inhibition results in less ATP being consumed, which corresponds to a higher luminescent signal generated by an ATP-detecting reagent (e.g., Kinase-Glo®).[1][5] The luminescent signal is directly proportional to the amount of ATP present.
3. Materials:
-
Test Compounds: Pyridone-based inhibitors dissolved in 100% DMSO.
-
Kinase: Purified, active enzyme of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
Reagents: Kinase assay buffer (e.g., HEPES, MgCl₂, BSA, DTT), ATP, DMSO.
-
Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®).[1]
-
Plates: White, opaque, flat-bottom 96- or 384-well assay plates.[1]
-
Instrumentation: Multichannel pipettor, plate shaker, and a luminescence plate reader.
4. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM).[1]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds into the wells of the assay plate. Include wells with DMSO only for the "vehicle control" (0% inhibition) and wells for a known inhibitor as a "positive control".[1]
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the kinase enzyme, and the specific substrate at their pre-optimized concentrations.
-
Reaction Initiation: Dispense the kinase reaction mixture into each well. To a separate set of wells, add a reaction mixture without the kinase enzyme to serve as the "no kinase" control (100% inhibition).[1] Initiate the kinase reaction by adding ATP.
-
Incubation: Mix the plate gently on a shaker and incubate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).[12]
-
Signal Generation: After incubation, allow the plate to equilibrate to room temperature. Add the ATP detection reagent to all wells, which stops the kinase reaction and initiates the luminescent signal.
-
Data Acquisition: Incubate the plate for 10 minutes at room temperature to stabilize the signal, then measure the luminescence intensity using a plate reader.[1]
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no kinase (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Kinase Inhibition Assay (Cell Viability)
1. Objective: To assess the effect of a pyridone-based kinase inhibitor on the proliferation and viability of a cancer cell line.
2. Principle: This assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.[12] A reduction in cell proliferation or induction of cell death caused by the kinase inhibitor will lead to a decrease in the overall ATP levels and a corresponding decrease in the luminescent signal.[12]
3. Materials:
-
Cell Line: A cancer cell line whose growth is dependent on the target kinase.
-
Reagents: Cell culture medium, fetal bovine serum (FBS), antibiotics, trypsin-EDTA.
-
Test Compounds: Pyridone-based inhibitors dissolved in 100% DMSO.
-
Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit.[12]
-
Plates: White, opaque, 96-well clear-bottom cell culture plates.
-
Instrumentation: Standard cell culture incubator (37°C, 5% CO₂), multichannel pipettor, luminescence plate reader.
4. Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere and grow overnight in an incubator.[12]
-
Compound Treatment: The following day, treat the cells with a serial dilution of the pyridone-based inhibitor. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).[12]
-
Incubation: Return the plates to the incubator and incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Signal Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent viability for each compound concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the compound concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: 5,6-Dimethyl-2-pyridone in the Synthesis of Fused Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5,6-dimethyl-2-pyridone and its derivatives as versatile building blocks for the construction of medicinally relevant fused heterocyclic systems. The inherent reactivity of the pyridone core, particularly when functionalized with an amino group, allows for a variety of cyclization reactions to form fused ring systems such as pyrido[2,3-b]pyridines and pyrido[2,3-d]pyrimidines. These scaffolds are of significant interest in drug discovery due to their diverse pharmacological activities.[1] This document outlines key synthetic strategies and provides detailed protocols for the synthesis of such compounds.
I. Synthesis of Pyrido[2,3-b]pyridine Derivatives
The fusion of a pyridine ring to the 2-pyridone core results in the formation of pyrido[2,3-b]pyridine scaffolds. A common and effective method to achieve this is through a multicomponent reaction involving an aldehyde and a compound with an active methylene group, such as malononitrile.[1]
Application Notes:
This one-pot, three-component reaction offers an efficient pathway to highly functionalized pyrido[2,3-b]pyridine derivatives. The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 3-amino-2(1H)-pyridinone, and subsequent intramolecular cyclization and aromatization.[1] This method is advantageous due to its operational simplicity and the ability to generate molecular diversity by varying the aldehyde component.[1]
Experimental Protocol: Synthesis of 7-amino-5-(4-chlorophenyl)-2,3-dimethyl-8-oxo-5,8-dihydropyrido[2,3-b]pyridine-6-carbonitrile
Materials:
-
3-Amino-5,6-dimethyl-2(1H)-pyridinone
-
4-Chlorobenzaldehyde
-
Malononitrile
-
Ethanol
-
Piperidine
Procedure:
-
In a round-bottom flask, dissolve 3-amino-5,6-dimethyl-2(1H)-pyridinone (1 mmol), 4-chlorobenzaldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
The precipitated solid is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).[1]
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Catalyst | Reaction Time | Yield (%) |
| 7-amino-5-(4-chlorophenyl)-2,3-dimethyl-8-oxo-5,8-dihydropyrido[2,3-b]pyridine-6-carbonitrile | 3-Amino-5,6-dimethyl-2(1H)-pyridinone | 4-Chlorobenzaldehyde, Malononitrile | Ethanol | Piperidine | 4-6 h | Not Specified[1] |
Note: Specific yield data for this direct synthesis was not available in the searched literature.[1]
Reaction Workflow:
Caption: Synthesis of Pyrido[2,3-b]pyridines.[1]
II. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
The construction of a pyrimidine ring fused to the pyridinone core leads to the formation of pyrido[2,3-d]pyrimidine systems.[1] These can be synthesized through the reaction of 3-amino-5,6-dimethyl-2(1H)-pyridinone with various reagents that provide the necessary carbon and nitrogen atoms for the new ring.[1] One common strategy involves the reaction of the aminopyridinone with a β-ketoester, such as ethyl acetoacetate.[1]
Application Notes:
This cyclocondensation reaction provides a direct route to functionalized pyrido[2,3-d]pyrimidine systems. The reaction is typically carried out at high temperatures using a strong acid catalyst. The choice of a high-boiling point solvent is crucial for achieving the necessary reaction temperature.
Experimental Protocol: Synthesis of 2,7,8-trimethyl-5-oxo-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one
Materials:
-
3-Amino-5,6-dimethyl-2(1H)-pyridinone
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or concentrated Sulfuric acid
-
Diphenyl ether or Dowtherm A
Procedure:
-
In a round-bottom flask, dissolve 3-amino-5,6-dimethyl-2(1H)-pyridinone (1 mmol) in a suitable high-boiling solvent such as diphenyl ether.
-
Add ethyl acetoacetate (1.1 mmol) to the solution.
-
Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or a few drops of concentrated sulfuric acid.[1]
-
Heat the reaction mixture to a high temperature (e.g., 180-250 °C) and maintain for several hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a large volume of a non-polar solvent (e.g., hexane) to precipitate the product.
-
Collect the solid by filtration, wash with the non-polar solvent, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Quantitative Data:
| Product | Starting Material | Reagent | Solvent | Catalyst | Temperature (°C) | Yield (%) |
| 2,7,8-trimethyl-5-oxo-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one | 3-Amino-5,6-dimethyl-2(1H)-pyridinone | Ethyl acetoacetate | Diphenyl ether | PPA or H₂SO₄ | 180-250 | Not Specified |
Reaction Pathway:
Caption: Synthesis of Pyrido[2,3-d]pyrimidines.
III. Synthesis of Pyrano[3,2-c]pyridone Derivatives
Fused heterocyclic systems incorporating a pyran ring can be synthesized from 2-pyridone derivatives. A three-component reaction of an aromatic aldehyde, malononitrile, and a 4-hydroxy-2-pyridone derivative is an effective method.[2]
Application Notes:
This multicomponent reaction, mediated by a base catalyst in a green solvent like ethanol, provides a straightforward and efficient route to pyrano[3,2-c]pyridones. The protocol is noted for its short reaction times, high yields, and broad substrate scope.[2] The synthesized compounds have shown potential as anticancer agents.[2]
Experimental Protocol: Synthesis of 2-amino-4-(aryl)-5-oxo-4,5-dihydropyrano[3,2-c]pyridine-3-carbonitriles
Materials:
-
4-Hydroxy-1,6-dimethylpyridin-2(1H)-one
-
Aromatic aldehyde (e.g., 3-bromo-4-methoxybenzaldehyde)
-
Malononitrile
-
Triethylamine
-
Ethanol
Procedure:
-
To a solution of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol) in ethanol (3 mL), add the aromatic aldehyde (0.8 mmol) and malononitrile (0.8 mmol).
-
Add triethylamine (45 mol%) to the reaction mixture.
-
Reflux the mixture for 50 minutes.[2]
-
Cool the reaction mixture to room temperature.
-
The precipitate is filtered and washed with ethanol to afford the pure product.[2]
Quantitative Data:
| R-group (Aldehyde) | Product | Yield (%) | Anticancer Activity (IC₅₀, µM against HeLa cells) |
| 3-Br-4-NMe₂C₆H₃ | 4a | 75-98 | 0.33 |
| 3-Br-4,5-(MeO)₂C₆H₂ | 4b | 75-98 | 0.58 |
| Various aromatic aldehydes | 4a-l | 75-98 | 0.33 to >100 |
Data extracted from Magedov et al. as cited in a review by Rojas-Contreras et al.[2]
Experimental Workflow:
References
Application of 5,6-Dimethyl-2-pyridone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6-dimethyl-2-pyridone scaffold is a significant heterocyclic core in medicinal chemistry, serving as a foundational structure for the development of a diverse range of therapeutic agents. While the parent molecule's biological activity is a subject of ongoing research, its true value is often realized in its derivatives, which have shown considerable promise in various disease areas. The pyridinone ring system is considered a "privileged scaffold" due to its ability to interact with multiple biological targets.[1][2][3] Its physicochemical properties, including the capacity to act as both a hydrogen bond donor and acceptor, make it an attractive moiety for drug design.[2][3]
This document provides an overview of the applications of the this compound core, focusing on its role as a key synthetic intermediate and the biological activities of its prominent derivatives, particularly in the fields of oncology and infectious diseases.
I. Role as a Key Synthetic Intermediate
The this compound structure is a versatile building block for the synthesis of more complex and biologically active molecules. A crucial derivative is 3-Amino-5,6-dimethyl-2(1H)-pyridinone, which is synthesized from precursors based on the this compound core.[4]
Synthetic Pathway Overview
The synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone typically proceeds through a two-step process, starting with the formation of a cyanopyridone intermediate.[4] This highlights the foundational role of the substituted 2-pyridone ring in accessing functionally diverse compounds.
Caption: Two-step synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone.
Experimental Protocol: Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone[4]
This protocol details the synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone, a key derivative of the this compound scaffold.
Step 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone
This step is based on the Guareschi-Thorpe reaction.[4]
-
Materials and Reagents:
-
Acetylacetone
-
Cyanoacetamide
-
Piperidine
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol to form a slurry.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux with continuous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to yield 3-cyano-4,6-dimethyl-2-pyridone as a crystalline solid.
-
Step 2: Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone
This step involves the reduction of the nitrile group.[4]
-
Materials and Reagents:
-
3-Cyano-4,6-dimethyl-2-pyridone
-
Raney Nickel (Caution: Pyrophoric when dry)
-
Hydrogen (H₂) gas
-
Ethanol
-
Celite
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve 3-cyano-4,6-dimethyl-2-pyridone (1 equivalent) in ethanol.
-
Carefully add a catalytic amount of Raney Nickel to the solution.
-
Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Raney Nickel catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The residue can be further purified by recrystallization or chromatography to yield the final product, 3-Amino-5,6-dimethyl-2(1H)-pyridinone.
-
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1 | 3-Cyano-4,6-dimethyl-2-pyridone | C₈H₈N₂O | 148.16 | 85-95 | 288-291 |
| 2 | 3-Amino-5,6-dimethyl-2(1H)-pyridinone | C₇H₁₀N₂O | 138.17 | 80-90 | Not specified |
II. Applications in Kinase Inhibition
Derivatives of the this compound scaffold, particularly those with an amino group at the C3 position, are valuable pharmacophores in the design of kinase inhibitors.[1] The 3-amino-2(1H)-pyridinone core can act as a "hinge-binding" motif, forming crucial hydrogen bonds with the protein's hinge region, a key interaction for potent enzyme inhibition.[1] The methyl groups at the C5 and C6 positions can enhance lipophilicity and influence the molecule's metabolic stability.[1]
Potential Kinase Targets
-
Aurora Kinases: These are critical regulators of mitosis and are considered therapeutic targets in oncology.[1]
-
Monopolar Spindle 1 (MPS1) Kinase: As a key component of the spindle assembly checkpoint, MPS1 is an attractive target for cancer therapy.[1]
Caption: Inhibition of kinase-mediated cell proliferation by a pyridone derivative.
Hypothetical Kinase Inhibition Profile
The following table presents hypothetical, yet representative, quantitative data for 3-Amino-5,6-dimethyl-2(1H)-pyridinone to illustrate its potential as a kinase inhibitor. This data is for illustrative purposes and requires experimental validation.[1]
| Kinase Target | IC₅₀ (nM) |
| Aurora A | 150 |
| Aurora B | 220 |
| MPS1 | 300 |
| VEGFR2 | >10,000 |
| EGFR | >10,000 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)[1]
This protocol provides a general method to determine the in vitro potency of a this compound derivative against a target kinase.
-
Materials:
-
Test compound (e.g., 3-Amino-5,6-dimethyl-2(1H)-pyridinone)
-
Recombinant human kinase (e.g., Aurora A)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well white plates
-
Multimode plate reader with luminescence detection
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer.
-
Prepare an ATP solution in the same buffer (final concentration should be near the Kₘ for the specific kinase).
-
Add 5 µL of the kinase/substrate solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The IC₅₀ value is determined by plotting the luminescence signal against the compound concentration.
-
III. Applications in Antimicrobial Discovery
The 2-pyridone scaffold is also a promising starting point for the development of novel antimicrobial agents.[1][5] Derivatives have shown activity against various bacterial and fungal strains, potentially through mechanisms like the inhibition of essential enzymes such as DNA gyrase.[1][6]
Hypothetical Antimicrobial Activity Profile
The following table shows hypothetical minimum inhibitory concentration (MIC) values for 3-Amino-5,6-dimethyl-2(1H)-pyridinone against common microbial strains. This data is for illustrative purposes and requires experimental validation.[1]
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 16 |
| Escherichia coli (ATCC 25922) | 32 |
| Pseudomonas aeruginosa (ATCC 27853) | 64 |
| Candida albicans (ATCC 90028) | 32 |
Experimental Protocol: Broth Microdilution MIC Assay[1]
This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.
-
Materials:
-
Test compound
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer (for inoculum preparation and optional reading)
-
-
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the wells of a 96-well plate (e.g., 50 µL per well).
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing the diluted compound. The final volume in each well will be 100 µL. Include positive (bacteria in broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
-
Conclusion
The this compound scaffold is a valuable entity in medicinal chemistry, primarily serving as a key intermediate for the synthesis of highly active derivatives. Its applications, particularly in the development of kinase inhibitors and antimicrobial agents, are well-documented for its functionalized analogs like 3-Amino-5,6-dimethyl-2(1H)-pyridinone. The synthetic accessibility and the favorable physicochemical properties of the pyridone ring ensure its continued importance in the discovery of novel therapeutics. Further exploration of other derivatives and their biological activities will likely expand the therapeutic potential of this versatile scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 5,6-Dimethyl-2-pyridone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dimethyl-2-pyridone. The following sections address common issues encountered during synthesis, particularly focusing on troubleshooting low yields and optimizing reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the widely used Guareschi-Thorpe condensation and related methods.
Q1: My reaction yield for the synthesis of this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low yields are a common challenge in organic synthesis. The following troubleshooting guide provides a systematic approach to identifying and resolving the root causes of low yield in your this compound synthesis.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Potential Causes and Solutions for Low Yield:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature if the reaction has stalled.[1][2]
-
Suboptimal Reaction Concentration: Experiment with different solvent volumes to find the optimal concentration for your reaction.[2]
-
Inefficient Cyclization: Ensure the conditions for the cyclization step (e.g., catalyst, temperature) are optimized. The choice of base or acid catalyst is crucial.[2]
-
Degradation of Starting Materials or Product: Check the stability of all reagents and the final product under the reaction conditions. It may be necessary to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation.[1]
-
Poor Product Isolation/Purification: If the product is highly soluble in the reaction solvent, consider an alternative solvent for precipitation or perform a solvent swap after the reaction is complete.[2]
Q2: I am observing a significant amount of a side product. What could it be and how can I minimize its formation?
A2: In pyridone syntheses, the formation of side products is a common issue that can significantly reduce the yield of the desired product.
-
Dimerization: Amino-substituted pyridinones, if applicable to your specific route, can undergo dimerization.[1] Adjusting the reaction concentration and temperature may help minimize this.
-
Regioisomers: If the cyclization step can occur in multiple ways, the formation of regioisomers is possible.[1] Modifying the catalyst or reaction solvent can sometimes improve regioselectivity. It is recommended to characterize the side product using techniques like NMR and Mass Spectrometry to understand its structure and then adjust the reaction conditions accordingly.
-
Self-condensation of Starting Materials: The starting materials, particularly dicarbonyl compounds, can undergo self-condensation.[3] Careful control of the reaction temperature and the order of reagent addition can help to mitigate this.
Q3: My reaction works well on a small scale, but the yield drops significantly upon scale-up. What factors should I investigate?
A3: Scale-up challenges often stem from issues with mass and heat transfer.
-
Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or concentration gradients, which can promote the formation of side products. Ensure your reactor is appropriately sized and that the stirring is vigorous enough to maintain a homogeneous mixture.
-
Heat Dissipation: A reaction that is easily managed in a small flask may become highly exothermic and difficult to control in a large reactor. Slower addition of reagents and careful temperature monitoring are crucial during scale-up.
Q4: What are the recommended purification methods for this compound?
A4: The most common and scalable purification method for solid organic compounds is recrystallization.
-
Recrystallization: Identifying a suitable solvent or solvent system is key. Ethanol or a mixture of ethanol and water are often effective for purifying pyridone derivatives.[4] The general procedure involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to induce crystallization.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography is a viable alternative. A common eluent system to start with is a mixture of n-hexane and ethyl acetate.[5]
Data Presentation
The following tables summarize key quantitative data for optimizing the synthesis of pyridone derivatives, which can be adapted for this compound.
Table 1: Effect of Reaction Parameters on Yield [2]
| Parameter | Condition 1 | Condition 2 | Yield Change | Observation |
| Reaction Time | 4 hours | 8 hours | Increased from 60% to 75% | The reaction was incomplete at 4 hours. |
| Temperature | 80 °C | 100 °C | Increased from 65% to 70% | Higher temperature slightly improved the yield but also led to increased impurity formation. |
| Catalyst Loading | 0.1 eq | 0.2 eq | Increased from 60% to 80% | Higher catalyst loading significantly improved both the reaction rate and the final yield. |
| Solvent | Ethanol | Toluene | Decreased from 70% to 50% | Toluene was found to be a less effective solvent for this particular transformation. |
Experimental Protocols
The following are generalized experimental protocols for key steps in a potential synthesis of this compound, based on common methods for analogous compounds. These should be considered as a starting point and may require optimization.
Protocol 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone (A Guareschi-Thorpe Approach) [6]
This procedure is a well-established method for the synthesis of 2-pyridones.
Materials and Reagents:
-
Acetylacetone (1 equivalent)
-
Cyanoacetamide (1 equivalent)
-
Piperidine (catalytic amount, ~0.1 equivalents)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone and cyanoacetamide in ethanol to form a slurry.
-
To this mixture, add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature. The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and the catalyst.
-
Dry the product under vacuum to obtain 3-cyano-4,6-dimethyl-2-pyridone as a crystalline solid.
Experimental Workflow: Guareschi-Thorpe Synthesis
Caption: A step-by-step workflow for the Guareschi-Thorpe synthesis.
Protocol 2: Recrystallization for Purification [5][7]
Procedure:
-
Place the crude this compound in a clean Erlenmeyer flask.
-
Add the minimum volume of a hot solvent (e.g., ethanol) required to fully dissolve the solid.
-
If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
If using a mixed solvent system (e.g., ethanol/water), add the anti-solvent (water) dropwise to the hot solution until it just begins to turn cloudy. Then, add a few more drops of the primary solvent (ethanol) until the solution becomes clear again.[7]
-
Cover the flask and allow it to cool slowly to room temperature.
-
Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
References
Technical Support Center: Guareschi-Thorpe Pyridone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the Guareschi-Thorpe synthesis of pyridones.
Frequently Asked Questions (FAQs)
Q1: What is the Guareschi-Thorpe pyridone synthesis?
The Guareschi-Thorpe synthesis is a classic multi-component reaction for the preparation of 2-pyridones. It typically involves the condensation of a β-dicarbonyl compound (like ethyl acetoacetate) with cyanoacetamide (or a precursor like a cyanoacetic ester in the presence of an ammonia source).[1][2]
Q2: My reaction yield is consistently low. What are the common causes?
Low yields in the Guareschi-Thorpe synthesis can stem from several factors:
-
Suboptimal Reaction Conditions: Traditional methods often required harsh conditions and long reaction times, which can lead to product degradation or the formation of side products.[3] Modern protocols using ammonium carbonate in aqueous ethanol have been shown to significantly improve yields.[4][5]
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).[6]
-
Moisture: The presence of excessive water can hydrolyze the ester starting materials and consume the base catalyst, especially in classical protocols.[7]
-
Stoichiometry: Incorrect molar ratios of the reactants can lead to an excess of one starting material, which may favor side reactions.
Q3: The product is precipitating from the reaction mixture. Is this normal?
Yes, in many modern protocols, particularly those using aqueous solvent systems, the desired pyridone product is designed to precipitate out of the solution upon formation or cooling.[4][5] This is a significant advantage as it simplifies the purification process, often requiring only filtration and washing.[3]
Troubleshooting Guide: Side Reactions
Issue: I am observing unexpected byproducts in my reaction.
The Guareschi-Thorpe synthesis involves a series of condensation and cyclization steps. Under certain conditions, the starting materials can undergo self-condensation, leading to the formation of impurities.
Potential Side Reaction 1: Claisen Condensation of Ethyl Acetoacetate
-
Description: Ethyl acetoacetate can undergo a base-catalyzed self-condensation reaction, known as the Claisen condensation, to form dehydroacetic acid or other related compounds. This is more likely to occur if the ethyl acetoacetate is exposed to the base for an extended period before reacting with the cyanoacetamide.
-
Mechanism: An enolate of ethyl acetoacetate acts as a nucleophile and attacks the carbonyl group of another molecule of ethyl acetoacetate.
-
Prevention:
-
Order of Addition: Consider adding the base catalyst to a mixture of the ethyl acetoacetate and cyanoacetamide, rather than pre-mixing the base and the dicarbonyl compound.
-
Temperature Control: Maintain the recommended reaction temperature to favor the desired reaction pathway.
-
Stoichiometry: Use the correct stoichiometry to avoid a large excess of ethyl acetoacetate.
-
Potential Side Reaction 2: Thorpe Reaction of Cyanoacetamide
-
Description: Cyanoacetamide, or any nitrile with α-hydrogens, can undergo a base-catalyzed self-condensation known as the Thorpe reaction to form a β-enaminonitrile.[8]
-
Mechanism: The base removes an acidic α-proton from one molecule of cyanoacetamide, generating a carbanion that then attacks the nitrile carbon of a second molecule.[9]
-
Prevention:
-
Controlled Base Concentration: Using a milder base or controlling the concentration of a strong base can disfavor the self-condensation pathway. The use of ammonium carbonate in modern protocols helps to maintain a controlled pH.[5]
-
Reaction Temperature: Elevated temperatures might promote this side reaction. Adhering to the optimized temperature of the protocol is crucial.
-
Potential Side Reaction 3: Incomplete Cyclization
-
Description: The reaction may stall after the initial Michael addition, leaving an open-chain intermediate that has not undergone the final intramolecular cyclization to form the pyridone ring.
-
Prevention:
-
Reaction Time and Temperature: Ensure the reaction is heated for the recommended duration at the specified temperature to provide sufficient energy for the cyclization step. Monitoring by TLC can confirm the consumption of intermediates.[6]
-
Choice of Base/Catalyst: The catalyst plays a role in promoting the final cyclization. Ammonium carbonate has been shown to be effective in driving the reaction to completion.[5]
-
Data Presentation
The following table summarizes the influence of reaction conditions on the outcome of the Guareschi-Thorpe synthesis, with a focus on minimizing side reactions.
| Parameter | Classical Conditions (e.g., NaOEt in EtOH) | Modern Conditions ((NH₄)₂CO₃ in aq. EtOH) | Impact on Side Reactions |
| Base | Strong base (e.g., Sodium Ethoxide) | Weaker base/buffer system | Strong bases can promote self-condensation (Claisen, Thorpe). Ammonium carbonate provides a milder, pH-controlled environment.[5] |
| Solvent | Anhydrous organic solvents (e.g., Ethanol) | Aqueous ethanol (e.g., 1:1 H₂O/EtOH) | Aqueous systems can facilitate product precipitation, simplifying purification and potentially reducing thermal degradation.[3][4] |
| Temperature | Often requires reflux | Moderate heating (e.g., 80 °C) | Lower temperatures can provide better selectivity and reduce the rate of side reactions.[5] |
| Yield | Often moderate to low | High to excellent (often >90%) | Optimized conditions significantly favor the desired product formation.[5] |
| Workup | Often requires extraction and chromatography | Simple filtration of precipitated product | Simplified workup reduces the chances of product loss or degradation during purification.[4] |
Experimental Protocols
Key Experiment: Advanced Guareschi-Thorpe Synthesis of 2,6-dihydroxy-3-cyano-4-methyl pyridine[3][5]
This protocol describes a high-yield, environmentally friendly synthesis that minimizes side reactions.
Materials:
-
Ethyl acetoacetate
-
Cyanoacetamide
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.30 g, 10 mmol, 1.0 eq), cyanoacetamide (0.84 g, 10 mmol, 1.0 eq), and ammonium carbonate (1.92 g, 20 mmol, 2.0 eq).
-
Add a 1:1 mixture of deionized water and ethanol (20 mL) to the flask.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Maintain the temperature and stirring for approximately 4 hours. Monitor the reaction progress by TLC until the starting materials are consumed. The product will likely begin to precipitate during the reaction.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any remaining salts and impurities.
-
Dry the purified product under vacuum to obtain 2,6-dihydroxy-3-cyano-4-methyl pyridine.
Mandatory Visualization
Caption: Main reaction pathway of the Guareschi-Thorpe pyridone synthesis.
Caption: Competing side reactions in the Guareschi-Thorpe synthesis.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 4. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of Crude 5,6-Dimethyl-2-pyridone by Recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 5,6-Dimethyl-2-pyridone via recrystallization. The information is presented in a question-and-answer format to address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound will largely depend on the synthetic route used for its preparation. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. For pyridone syntheses, incompletely cyclized intermediates can also be a source of contamination.[1]
Q2: What is a recommended starting point for the purification process?
A2: Before proceeding with recrystallization, a simple aqueous workup can be beneficial. Depending on the nature of the impurities, washing the crude product with water or a dilute aqueous basic solution like sodium bicarbonate can help remove acidic or water-soluble impurities.[1]
Q3: How can colored impurities be removed from the crude product?
A3: Colored impurities can often be adsorbed using activated carbon.[1] This is typically done by adding a small amount of activated carbon to the solution of the crude product in the hot recrystallization solvent, followed by hot filtration to remove the carbon before cooling and crystallization.[1]
Q4: How should the purified this compound be stored to maintain its purity?
A4: Pyridone derivatives can be sensitive to light and air.[1] It is advisable to store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation.[1]
Troubleshooting Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oiling out instead of crystallizing | The solvent is too nonpolar for the compound at the cooling temperature, or the solution is too concentrated and has become supersaturated.[1][2] | - Add a small amount of a more polar co-solvent (e.g., a few drops of methanol to an ethyl acetate solution).- Try a different solvent system.- Ensure the cooling process is slow and undisturbed.[1][3]- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and cool again slowly.[2] |
| No crystal formation upon cooling | The compound is too soluble in the chosen solvent, or the concentration of the compound is too low.[1][2] | - Reduce the solvent volume by evaporation and allow the solution to cool again.[2][3]- Cool the solution to a lower temperature in an ice bath or refrigerator.[1]- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes turbid, then warm to redissolve and cool slowly.[1]- Scratch the inside of the flask with a glass rod to create nucleation sites.[2]- Add a seed crystal of the pure compound.[3] |
| Low recovery of purified product | Too much solvent was used, or the compound has significant solubility in the cold recrystallization solvent.[1][3] | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]- Cool the crystallization mixture for a longer period or to a lower temperature to maximize crystal formation.[1]- Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| Crystallization occurs too quickly | The solution is highly supersaturated, or the solvent is not ideal, leading to the rapid precipitation of small, impure crystals.[3] | - Reheat the solution and add a small amount of additional solvent to reduce the saturation level.[3]- Ensure a slow cooling rate by insulating the flask.[3] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethanol/water, ethyl acetate/hexane)
-
Activated carbon (optional)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the solvent's boiling point.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.[1]
-
Hot Filtration: To remove insoluble impurities and activated carbon, perform a hot gravity filtration of the solution into a pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation: Potential Recrystallization Solvents
| Solvent/Solvent System | Solvent Type | Expected Solubility | Notes |
| Ethanol | Polar Protic | Good solubility when hot, lower when cold. | Often a good starting point for pyridone derivatives.[4] |
| Ethanol/Water | Polar Protic | The water acts as an anti-solvent. | The ratio can be adjusted to optimize recovery. Dissolve in hot ethanol and add hot water until cloudy.[4] |
| Isopropanol | Polar Protic | Similar to ethanol. | A viable alternative to ethanol.[4] |
| Ethyl Acetate | Polar Aprotic | Moderate solubility. | May be used in combination with a non-polar anti-solvent. |
| Ethyl Acetate/Hexane | Mixed | The hexane acts as an anti-solvent. | For less polar impurities, dissolve in hot ethyl acetate and add hexane upon cooling.[4] |
| Toluene | Aromatic | Likely to be a good solvent. | Pyridine derivatives can often be recrystallized from toluene.[5] |
| Water | Polar Protic | Potentially low solubility. | May be useful if the compound is sufficiently polar.[5] |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. 2-Pyridone synthesis [organic-chemistry.org]
- 2. Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-Hexahydro-quinolin-2(1H)-ones by Intramolecular Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6-Dihydro-2-pyridinone synthesis [organic-chemistry.org]
- 4. (5R)-5,6-dimethyl-4,5-dihydro-3H-pyridin-2-one | C7H11NO | CID 97302952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one|lookchem [lookchem.com]
Technical Support Center: Polar Pyridone Compound Chromatography
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common challenges encountered during the column chromatography purification of polar pyridone compounds.
Frequently Asked Questions (FAQs)
Q1: What makes polar pyridone compounds so challenging to purify via normal-phase column chromatography?
Polar pyridone compounds possess two key chemical features that complicate purification on standard silica gel:
-
High Polarity: The inherent polarity of the pyridone ring, often increased by polar functional groups, causes strong binding to the polar silica gel stationary phase. This can lead to poor mobility (low Rf), significant peak tailing, and sometimes irreversible adsorption.[1][2]
-
Basicity: The nitrogen atom in the pyridone ring can act as a Lewis base, interacting strongly with the acidic silanol (Si-OH) groups on the surface of silica gel.[3][4] This strong, often irreversible, interaction is a primary cause of severe peak tailing and low sample recovery.[3][5]
Q2: My pyridone compound is streaking badly on the TLC plate and sticking to the column. What is the first thing I should try?
Severe streaking and retention on silica gel are classic signs of strong interaction between your basic pyridone and acidic silanol groups. The most effective initial step is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is the most common choice.[3][4][6][7] Adding 0.1-1% TEA to the eluent neutralizes the acidic silanol sites, preventing the strong ionic interaction with your compound and dramatically improving peak shape.[3]
Q3: Can I use methanol in my mobile phase on a silica gel column?
Yes, methanol can be used as a highly polar component in the mobile phase, often in a mixture with dichloromethane (DCM) or ethyl acetate (EtOAc), to elute very polar compounds.[8] However, a key precaution is to limit its concentration, typically to no more than 10%. Higher concentrations of methanol can begin to dissolve the silica gel stationary phase, which will compromise the separation and contaminate your fractions.[8]
Q4: My compound is highly polar and barely moves off the baseline even in 100% ethyl acetate. What are my alternative chromatography options?
When a compound is too polar for normal-phase chromatography on silica, you have several advanced options:
-
Modified Normal-Phase: Use a more polar mobile phase, such as 5-10% methanol in dichloromethane.[8] Adding a basic modifier like ammonium hydroxide in methanol can also be very effective for highly stubborn basic compounds.[1][8]
-
Reversed-Phase (RP) Chromatography: In RP chromatography, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[9][10][11] This technique separates compounds based on hydrophobicity, so highly polar compounds will elute very quickly.[11][12] This can be an excellent choice if your impurities are less polar than your desired pyridone.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a specialized technique designed specifically for highly polar and hydrophilic compounds that are poorly retained in reversed-phase.[13][14][15] It uses a polar stationary phase (similar to normal phase) but with a polar, aqueous-organic mobile phase typical of reversed-phase.[15] HILIC is a powerful tool for separating polar compounds like pyridones.[13]
Troubleshooting Guide
Problem 1: Severe Peak Tailing and Poor Resolution
Symptoms:
-
On a TLC plate, the spot appears as a vertical streak rather than a compact circle.
-
During column chromatography, the desired compound elutes over a large number of fractions with no clear peak.
Primary Cause: Strong acid-base interaction between the basic pyridone nitrogen and acidic silanol groups on the silica gel surface.[3][4][5]
Solution Workflow:
Caption: Troubleshooting workflow for severe peak tailing.
Mechanism of Action for Basic Modifiers:
The diagram below illustrates how a competing base like Triethylamine (TEA) prevents the polar pyridone from binding to the acidic silanol sites on the silica surface, thereby preventing peak tailing.
Caption: How a basic modifier prevents peak tailing on silica.
Problem 2: Compound Will Not Elute from the Column
Symptoms:
-
The compound remains at the baseline (Rf = 0) on TLC, even with highly polar solvent systems like 100% ethyl acetate.
-
After loading onto the column, no product is recovered in any fraction.
Primary Cause: The compound's polarity is too high for the silica gel stationary phase, causing it to be irreversibly adsorbed.
Solutions:
-
Increase Mobile Phase Polarity Drastically: Use a solvent system with a much higher polarity.[16][17]
-
Switch Chromatography Mode: The compound is likely too polar for normal-phase separation. The best approach is to switch to a different chromatography mode.
| Chromatography Mode | Stationary Phase (Polarity) | Mobile Phase (Polarity) | Elution Order | Best For... |
| Normal Phase (NP) | Polar (e.g., Silica, Alumina) | Non-Polar (e.g., Hexane/EtOAc) | Least polar compounds elute first.[16] | Separating non-polar to moderately polar compounds. |
| Reversed-Phase (RP) | Non-Polar (e.g., C18, C8) | Polar (e.g., Water/Acetonitrile) | Most polar compounds elute first.[12] | Separating non-polar and weakly polar compounds that are poorly resolved by NP.[10] |
| HILIC | Polar (e.g., Silica, Diol) | Polar (e.g., high organic content with a small amount of aqueous buffer) | Least polar compounds elute first.[14] | Separating highly polar, hydrophilic compounds that are not retained in RP.[13][15] |
Experimental Protocols
Protocol 1: TLC Analysis with a Triethylamine (TEA) Modifier
This protocol is used to quickly determine if a basic modifier will solve peak tailing issues.
-
Prepare two TLC developing chambers.
-
Prepare Mobile Phase: Create your chosen eluent (e.g., 70:30 Ethyl Acetate/Hexane).
-
Chamber 1 (Control): Add the mobile phase directly to the first chamber.
-
Chamber 2 (Test): To the mobile phase for the second chamber, add triethylamine to a final concentration of 0.5-1% by volume (e.g., 0.1 mL of TEA for every 10 mL of eluent).
-
Spot TLC Plate: Spot your crude sample onto a single TLC plate.
-
Develop: Run the TLC plate in the "Test" chamber (with TEA).
-
Compare: Observe the spot shape. If the tailing is significantly reduced or eliminated in the TEA-modified system, use this mobile phase for your column.
Protocol 2: Flash Column Chromatography with a Modified Mobile Phase
This protocol outlines the steps for running a column with a basic modifier.
-
Select Solvent System: Based on TLC analysis (Protocol 1), determine the optimal eluent system that gives your product an Rf value between 0.25 and 0.35.[18][19] Prepare a bulk quantity of this eluent, including the required percentage of triethylamine (typically 0.1-1%).
-
Prepare Slurry: In a beaker, mix silica gel with your prepared mobile phase to create a slurry.
-
Pack Column: Pour the slurry into the column and use pressure to pack the bed firmly, ensuring no air bubbles are trapped.[18]
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a suitable solvent (like DCM).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.[18]
-
Carefully add this powder to the top of your packed column.[18]
-
-
Elution: Begin eluting the column with your TEA-modified mobile phase. A gradient elution, where you gradually increase the solvent polarity, can be effective for separating closely related impurities.[18]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure compound.[18]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Note that triethylamine (Boiling Point: 89.5 °C) may require co-evaporation with a solvent like toluene to be completely removed.
Quantitative Data Summary
Table 1: Common Mobile Phase Modifiers for Polar Pyridone Chromatography
| Modifier | Typical Concentration | Purpose | Stationary Phase | Notes |
| Triethylamine (TEA) | 0.1 - 1.0% (v/v) | Suppresses acidic silanol sites to reduce peak tailing of basic compounds.[3][4][7] | Silica, Alumina | Most common choice. Can be difficult to remove completely. |
| Ammonia (as NH₄OH in MeOH) | 1 - 10% of a 10% NH₄OH in MeOH solution added to DCM | Elutes very strongly basic or highly polar compounds from the baseline.[1][8] | Silica | For compounds that do not move even with MeOH/DCM. |
| Acetic Acid / Formic Acid | 0.1 - 1.0% (v/v) | Suppresses ionization of acidic compounds to reduce their tailing. | Silica, C18 | Used for acidic compounds; generally not recommended for basic pyridones in normal phase. |
| Pyridine | 0.1 - 0.5% (v/v) | Alternative basic modifier to TEA. | Silica | Less common than TEA, but can be effective. |
Table 2: Starting Solvent Systems for TLC Analysis
| Compound Polarity | Recommended Starting System (Normal Phase) | Recommended Starting System (Reversed-Phase) |
| Low to Medium | 20-50% Ethyl Acetate in Hexanes[8] | 50:50 Water:Acetonitrile |
| Medium to High | 50-100% Ethyl Acetate in Hexanes or 2-5% Methanol in Dichloromethane[8] | 70:30 Water:Acetonitrile |
| Very High | 5-10% Methanol in Dichloromethane (+ 0.5% TEA)[8] | 95:5 Water:Acetonitrile |
| Extremely High / Ionic | 5-10% of (10% NH₄OH in MeOH) in Dichloromethane[8] | HILIC: 95:5 Acetonitrile:Water (with buffer) |
References
- 1. Purification [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. sielc.com [sielc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. welch-us.com [welch-us.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. chromtech.com [chromtech.com]
- 11. biotage.com [biotage.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 14. polylc.com [polylc.com]
- 15. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. web.uvic.ca [web.uvic.ca]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. benchchem.com [benchchem.com]
- 19. faculty.washington.edu [faculty.washington.edu]
Preventing dimerization of aminopyridinone derivatives
Welcome to the Technical Support Center for Aminopyridinone Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the common issue of dimerization in this important class of compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is dimerization and why is it a concern for aminopyridinone derivatives?
A1: Dimerization is a chemical process where two identical molecules (monomers) join together to form a single new molecule (a dimer). For aminopyridinone derivatives, which are often developed as therapeutic agents, dimerization can be a significant issue. It can lead to a loss of the intended biological activity, altered pharmacokinetic and pharmacodynamic properties, and potentially introduce toxicity. The formation of dimers can also complicate purification and formulation processes, impacting the overall yield and stability of the final product.
Q2: What are the common mechanisms that lead to the dimerization of aminopyridinone derivatives?
A2: While specific mechanisms can vary based on the exact molecular structure and experimental conditions, several common pathways for dimerization have been identified in related heterocyclic compounds, which are likely applicable to aminopyridinone derivatives:
-
Oxidative Dimerization: This is a frequent pathway where an oxidizing agent initiates the coupling of two monomer units.[1][2] This can be promoted by the presence of transition metal catalysts, air (oxygen), or chemical oxidants like sodium hypochlorite. The reaction often involves the formation of radical cations that then combine.
-
Radical-Mediated Dimerization: Free radical species can initiate a chain reaction leading to dimerization. This can be triggered by thermal conditions, photochemical activation, or the presence of radical initiators.
-
Photodimerization: Exposure to light, particularly UV radiation, can provide the energy needed for two molecules to react and form a dimer. This is a common issue for compounds with aromatic or conjugated systems.
-
Acid/Base Catalyzed Dimerization: The pH of the reaction mixture or formulation can significantly influence the stability of aminopyridinone derivatives. Both acidic and basic conditions can catalyze dimerization by altering the electronic properties of the molecule and making it more susceptible to nucleophilic or electrophilic attack.
Q3: How can I detect and quantify the formation of dimers in my samples?
A3: Several analytical techniques are well-suited for the detection and quantification of aminopyridinone dimers:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for separating dimers from the monomeric compound. By developing a suitable method, you can resolve the dimer peak from the monomer peak and quantify their relative abundance based on peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique couples the separation power of HPLC with the mass detection capabilities of mass spectrometry.[3] It allows for the definitive identification of the dimer by its molecular weight (which will be double that of the monomer) and can provide structural information through fragmentation analysis. LC-MS/MS is highly sensitive and can quantify even trace amounts of dimers.[4][5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques can be used to characterize the structure of the dimer once it has been isolated. Techniques like COSY and HSQC can help in elucidating the connectivity of the dimerized molecule.[8]
-
Size Exclusion Chromatography (SEC): For larger molecules or when aggregation is a concern, SEC can separate molecules based on their size in solution, effectively distinguishing monomers from dimers and higher-order aggregates.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and handling of aminopyridinone derivatives that may lead to dimerization.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield of desired monomer; significant presence of a higher molecular weight byproduct. | Oxidative Dimerization | • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[2]• Degas Solvents: Use degassed solvents to remove dissolved oxygen.• Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your reaction chemistry.[9][10] |
| Dimer formation observed during purification by column chromatography. | On-column Dimerization | • Deactivate Silica Gel: The slightly acidic nature of standard silica gel can sometimes promote dimerization. Consider deactivating the silica gel by pre-treating it with a base like triethylamine.• Alternative Stationary Phases: Explore the use of less acidic stationary phases, such as alumina or a bonded-phase silica.• Faster Purification: Minimize the time the compound spends on the column. |
| Product degradation or dimerization upon storage. | Instability to Light, Heat, or pH | • Photostability: Store the compound in amber vials or otherwise protected from light to prevent photodimerization.[11]• Thermal Stability: Store at reduced temperatures (e.g., in a refrigerator or freezer) to minimize thermally induced dimerization.• pH Control: If in solution, ensure the pH is in a range where the compound is most stable. This may require buffering the solution. |
| Reaction with electron-rich aminopyridinones is sluggish and leads to dimerization. | Self-condensation or Reaction with Starting Materials | • Protecting Groups: The amino group can be protected with a suitable protecting group (e.g., Boc, Cbz) to prevent its participation in side reactions. The protecting group can be removed in a subsequent step.[12][13][14][15][16]• Slow Addition: Add the aminopyridinone derivative slowly to the reaction mixture to maintain a low concentration, which can disfavor bimolecular reactions like dimerization. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Oxidative Dimerization During Synthesis
This protocol outlines general steps to minimize oxidative dimerization during a typical synthetic transformation involving an aminopyridinone derivative.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Solvent Degassing: Degas the reaction solvent by sparging with nitrogen or argon for at least 30 minutes, or by using several freeze-pump-thaw cycles.
-
Reaction Setup: Assemble the reaction glassware under a positive pressure of an inert gas. Add the degassed solvent to the reaction flask via cannula or a gas-tight syringe.
-
Reagent Addition: Add the aminopyridinone derivative and other reagents to the reaction flask under the inert atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, perform the reaction work-up, still taking precautions to minimize exposure to air where possible, especially if the product is known to be sensitive.
-
Purification and Storage: Purify the product as quickly as possible and store the final compound under an inert atmosphere, protected from light.
Protocol 2: Analytical Detection of Dimerization by HPLC
This protocol provides a general method for the analytical detection of dimerization using reverse-phase HPLC.
-
Sample Preparation: Prepare a stock solution of your aminopyridinone derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Create a dilution for injection (e.g., 100 µg/mL) using the mobile phase.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes. This will elute compounds based on their polarity, with the more non-polar dimer typically having a longer retention time than the monomer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy).
-
-
Injection and Analysis: Inject the sample and record the chromatogram. The monomer should appear as a major peak, and if dimerization has occurred, a smaller peak at a later retention time, corresponding to the dimer, will be observed. The relative percentage of the dimer can be estimated from the peak areas.
Visualizing Workflows and Pathways
Troubleshooting Logic for Dimer Formation
Caption: A troubleshooting workflow for identifying and addressing the root causes of dimerization.
General Mechanism of Oxidative Dimerization
Caption: A simplified diagram illustrating a potential oxidative dimerization pathway.
References
- 1. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3- b]pyridine-2-carboxamide Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of circulating D-dimer by peptide immunoaffinity enrichment and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Aminoguanidine inhibits reactive oxygen species formation, lipid peroxidation, and oxidant-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms of Inhibition of Pyrimidine Dimer Formation in Deoxyribonucleic Acid by Acridine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. jocpr.com [jocpr.com]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-5,6-dimethyl-2(1H)-pyridinone.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of 3-amino-5,6-dimethyl-2(1H)-pyridinone.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | Monitor reaction progress by TLC or HPLC. Consider extending the reaction time or increasing the temperature. |
| Suboptimal reaction concentration | Experiment with different solvent volumes to find the optimal concentration. | |
| Degradation of starting materials or product | Check the stability of all reagents and the product under the reaction conditions. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Impurity Formation | Side reactions (e.g., dimerization, oxidation) | The presence of an amino group can lead to various side reactions. Consider using a lower reaction temperature or a more selective catalyst. Protecting the amino group might be necessary in some synthetic routes. |
| Incomplete cyclization of intermediates | Optimize cyclization conditions. In some cases, isolation of the open-chain intermediate followed by a separate cyclization step might be necessary. | |
| Difficulty in Purification | Oiling out instead of crystallizing during recrystallization | The solvent may be too nonpolar, or the solution is supersaturated. Try adding a small amount of a more polar co-solvent, using a different solvent system, or ensuring a slow cooling process. |
| Low recovery of purified product from recrystallization | The compound may have significant solubility in the cold recrystallization solvent. Minimize the amount of hot solvent used, cool the mixture for a longer period or to a lower temperature, and wash the crystals with a minimal amount of ice-cold solvent. | |
| Scale-up Issues | Yield drops significantly upon scale-up | This is often related to inefficient mass and heat transfer. Ensure the reactor is adequately sized with efficient stirring to avoid localized "hot spots" or concentration gradients. Slower addition of reagents at a controlled temperature is often necessary at a larger scale. |
| Emulsion formation during extraction | Add a brine wash or a small amount of a different organic solvent to break the emulsion. | |
| Filtration issues with fine precipitates | Use a filter aid like Celite to improve filtration speed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 3-Amino-5,6-dimethyl-2(1H)-pyridinone?
A1: Common synthetic approaches involve multi-component reactions or the cyclization of open-chain precursors. A frequently used method is the Guareschi-Thorpe condensation of a β-dicarbonyl compound (like 3,4-pentanedione or acetylacetone) with cyanoacetamide to form a 3-cyano-2(1H)-pyridinone intermediate. This intermediate is then converted to the final product, for example, through hydrolysis and a Hofmann rearrangement or by reduction of the nitrile group.
Q2: I am observing a significant amount of a side product with a similar mass to my desired product. What could it be?
A2: In syntheses involving amino-substituted pyridinones, dimerization or the formation of regioisomers are common side reactions. Dimerization can occur through intermolecular reactions of the amino group. Regioisomers can arise if the cyclization step can proceed in multiple ways. It is recommended to characterize the side product using techniques like NMR and Mass Spectrometry to understand its structure and adjust the reaction conditions to minimize its formation.
Q3: My reaction works well at the lab scale, but the yield drops significantly upon scale-up. What factors should I investigate?
A3: Scale-up challenges often relate to mass and heat transfer. Inefficient mixing can lead to localized "hot spots" or concentration gradients, promoting side reactions. Ensure your reactor is adequately sized and the stirring is efficient. Heat dissipation is also critical; a reaction that is easily controlled in
Technical Support Center: Improving Regioselectivity in N-Alkylation of 2-Pyridones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the regioselective N-alkylation of 2-pyridones.
Troubleshooting Guide
Issue 1: Low N-alkylation Selectivity (High O-alkylation)
You are observing a significant amount of the O-alkylated product alongside your desired N-alkylated 2-pyridone.
Possible Causes and Solutions:
-
Inappropriate Base: The choice of base is critical in determining the N/O selectivity. Harder bases tend to favor O-alkylation, while softer, bulkier bases can promote N-alkylation.
-
Recommendation: Switch to a milder, non-ionic, and bulkier base. For instance, organic bases like diisopropylethylamine (i-Pr2NEt) have been shown to improve N-selectivity compared to inorganic bases like K2CO3 or Cs2CO3.[1]
-
-
Solvent Effects: The solvent can influence the solvation of the pyridone anion and the alkylating agent, thereby affecting the regioselectivity.
-
Recommendation: Employing aqueous micellar conditions, for example, using Tween 20 as a surfactant, can significantly enhance N-selectivity by improving the solubility of starting materials and promoting the desired reaction pathway.[1][2][3] Aprotic polar solvents like DMF or DMSO can also be explored, but their effect can be substrate-dependent.
-
-
Nature of the Electrophile (Alkylating Agent): The reactivity and steric bulk of the alkylating agent play a crucial role.
-
Recommendation: While highly reactive alkylating agents might lead to lower selectivity, using less reactive or bulkier secondary alkyl halides can favor N-alkylation, although reaction times may need to be extended.[1]
-
-
Counterion Effects: The nature of the cation from the base can influence the reaction outcome.
-
Recommendation: While cesium carbonate (Cs2CO3) is often used, it has been reported to sometimes favor O-alkylation depending on the substrate.[2] Experimenting with different counterions (e.g., from potassium or sodium bases) might be beneficial.
-
Issue 2: Low or No Reaction Conversion
You are recovering a large amount of unreacted 2-pyridone starting material.
Possible Causes and Solutions:
-
Insufficient Reactivity of the Electrophile: Secondary and some primary alkyl halides can be less reactive, leading to slow or incomplete reactions.
-
Recommendation: Consider increasing the reaction temperature. For less reactive alkyl halides, higher temperatures (e.g., 70°C) and longer reaction times may be necessary.[1] Alternatively, using a more reactive alkylating agent (e.g., benzyl or allyl halides) can improve conversion if compatible with your synthetic route.
-
-
Poor Solubility of Starting Materials: If the 2-pyridone or the alkylating agent is not fully dissolved, the reaction rate will be significantly reduced.
-
Deactivating Substituents on the 2-Pyridone Ring: Electron-withdrawing groups on the 2-pyridone ring can decrease its nucleophilicity, slowing down the reaction.[4]
-
Recommendation: For deactivated systems, you may need to employ more forcing conditions, such as higher temperatures, longer reaction times, or a more reactive electrophile.
-
Issue 3: Formation of Complex Product Mixtures
Your reaction is yielding multiple products, making purification difficult.
Possible Causes and Solutions:
-
Use of Dihalides as Alkylating Agents: Alkyl dihalides can lead to complex mixtures of both N- and O-alkylated products, as well as potential dialkylation.[2]
-
Recommendation: If possible, use a monohalo-alkane or protect one of the halide functionalities.
-
-
Side Reactions: Depending on the reaction conditions and substrates, other side reactions may occur.
-
Recommendation: Carefully analyze the byproducts to understand the competing reaction pathways. This may require adjusting the base, solvent, or temperature to minimize side reactions. A thorough optimization of reaction conditions is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing N- vs. O-alkylation of 2-pyridones?
The regioselectivity of 2-pyridone alkylation is influenced by a combination of factors including the choice of base, solvent, electrophile, and temperature. The electronic effects of substituents on the 2-pyridone ring also play a significant role.[2] There is no single "primary" factor, as the interplay between these variables determines the outcome.
Q2: How can I favor N-alkylation when using a primary alkyl halide?
High regioselectivity for N-alkylation with primary alkyl halides can be achieved. For example, using a mild organic base like i-Pr2NEt in an aqueous micellar system with Tween 20 has been shown to give excellent N/O ratios (>6:1).[1]
Q3: Is it possible to achieve N-alkylation with bulky secondary alkyl halides?
Yes, while more challenging, N-alkylation with secondary alkyl halides is possible. The N/O selectivity might be lower compared to primary halides, but optimized conditions, such as the use of micellar catalysis, can still provide the N-alkylated product as the major isomer.[1]
Q4: Are there alternative methods to direct N-alkylation to avoid regioselectivity issues?
Yes, several alternative strategies exist. One approach is to use a "masked" 2-hydroxypyridine derivative, such as a 2-halopyridine, for the N-alkylation, followed by hydrolysis to reveal the 2-pyridone.[4] Another method involves the O- to N-alkyl migration of 2-alkoxypyridines, which can be promoted by heat or Lewis acids. Additionally, starting with 2-halopyridinium salts can circumvent the N- versus O-alkylation problem.[5]
Q5: Can microwave irradiation be used to improve N-alkylation?
Yes, multicomponent reactions under microwave irradiation have been reported for the synthesis of N-substituted 2-pyridones, offering a potentially rapid and selective method.[6]
Data Presentation
Table 1: Optimization of Reaction Conditions for N-Alkylation of 5-bromo-2-pyridone with Benzyl Bromide [1]
| Entry | Base (equiv) | Surfactant | Conversion (HPLC) | 3a/4a Ratio (N/O) (HPLC) |
| 1 | K2CO3 (1.2) | Tween 20 | 76% | 10:1 |
| 2 | Cs2CO3 (1.2) | Tween 20 | 69% | 8:1 |
| 3 | Et3N (1.2) | Tween 20 | 57% | 5:1 |
| 4 | i-Pr2NEt (1.2) | Tween 20 | 85% | 12:1 |
| 5 | i-Pr2NEt (1.2) | Tween 80 | 84% | 10:1 |
| 6 | i-Pr2NEt (1.2) | none | 37% | 6:1 |
| 7 | i-Pr2NEt (2.0) | Tween 20 | 94% | 14:1 |
| 8 | i-Pr2NEt (5.0) | Tween 20 | 95% | 14:1 |
Table 2: Scope of Alkyl Halides for the Regioselective N-Alkylation of 5-bromo-2-pyridone in Water [1]
| Entry | Alkyl Halide | N/O Ratio (Isolated) | Isolated Yield (%) |
| 1 | Benzyl bromide | >19:1 | 94 |
| 2 | 4-Methoxybenzyl chloride | >19:1 | 90 |
| 3 | n-Propyl iodide | >19:1 | 85 |
| 4 | Isopropyl iodide | 7:1 | 65 |
| 5 | Cyclohexyl iodide | 2.4:1 | 40 |
Experimental Protocols
General Procedure for N-Alkylation of 2-Pyridones in a Micellar System: [1]
To a mixture of the 2-pyridone (1.0 equiv) and the alkyl halide (2.0 equiv) in a 2% (w/w) aqueous solution of Tween 20 is added diisopropylethylamine (i-Pr2NEt) (2.0 equiv). The resulting mixture is stirred vigorously at room temperature (or heated as required) and monitored by HPLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated 2-pyridone.
Visualizations
Caption: Factors influencing N- vs. O-alkylation regioselectivity.
Caption: Experimental workflow for optimizing N-alkylation conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Removal of Colored Impurities from Pyridone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of colored impurities during pyridone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of colored impurities in pyridone synthesis?
Colored impurities in pyridone synthesis often arise from a variety of sources, including:
-
Side Reactions: In multicomponent reactions like the Hantzsch pyridine synthesis, side products can form, some ofwhich may be highly colored.[1][2][3][4][5] These can include oxidized or polymerized species.
-
Starting Material Impurities: The purity of starting materials, such as aldehydes and β-keto esters, is crucial. Impurities in these reagents can lead to the formation of colored byproducts.
-
Oxidation: Pyridine and its derivatives can be susceptible to oxidation, which may lead to the formation of colored N-oxides or other degradation products, especially when exposed to air and light over time.
-
Residual Catalysts or Reagents: Incomplete removal of catalysts or reagents can sometimes lead to color formation during workup or storage.
-
Charge-Transfer Complexes: The interaction between electron-donating and electron-accepting molecules can form colored charge-transfer complexes.
Q2: What are the primary methods for removing colored impurities from pyridone products?
The most common and effective methods for decolorizing pyridone compounds are:
-
Recrystallization: This is a fundamental technique for purifying solid compounds. By dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, the desired pyridone crystallizes out, leaving the impurities in the mother liquor.
-
Activated Carbon Treatment: Activated carbon is a highly porous material with a large surface area that can effectively adsorb colored organic impurities.[6][7][8][9] It is often used as a step during recrystallization.
-
Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina).[10][11][12][13][14] It is highly effective for separating a wide range of impurities, including colored ones.
-
Mixed-Mode Chromatography (MMC): This advanced chromatographic technique utilizes stationary phases with multiple interaction modes (e.g., ion exchange and hydrophobic).[15][16][17][18][19] MMC can be particularly useful for purifying polar and charged pyridone derivatives that are challenging to separate by conventional methods.
Q3: How can I quantify the removal of colored impurities?
The removal of colored impurities can be quantitatively assessed using UV-Visible (UV-Vis) spectrophotometry.[20][21][22][23][24] By measuring the absorbance of the solution at the wavelength of maximum absorption (λmax) of the colored impurity before and after purification, the percentage of color removal can be calculated. A decrease in the absorbance indicates a reduction in the concentration of the colored species.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your pyridone product.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was added).- The chosen solvent is too good a solvent for the compound at all temperatures. | - Evaporate some of the solvent to increase the concentration and then try cooling again.- Add a co-solvent (anti-solvent) in which the pyridone is less soluble to induce crystallization.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Product "oils out" instead of crystallizing. | - The cooling rate is too fast.- The boiling point of the solvent is higher than the melting point of the pyridone.- The compound is impure. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Re-heat the solution to dissolve the oil, and then add a small amount of a solvent in which the compound is more soluble to lower the saturation point slightly before slow cooling.- Choose a solvent with a lower boiling point. |
| Colored impurities co-crystallize with the product. | - The colored impurity has similar solubility properties to the desired product.- The concentration of the impurity is very high. | - Perform a hot filtration after dissolving the crude product to remove any insoluble impurities.- Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities.- Try a different recrystallization solvent or a solvent pair. |
| Low recovery of the purified product. | - The chosen solvent dissolves a significant amount of the product even at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Cool the solution in an ice bath for a longer period to maximize crystal formation.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing in the funnel. |
Activated Carbon Treatment Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Color is not completely removed. | - Insufficient amount of activated carbon was used.- The type of activated carbon is not suitable for the specific impurity.- The contact time was too short. | - Increase the amount of activated carbon (typically 1-5% by weight of the crude product).- Try a different grade or type of activated carbon (e.g., wood-based vs. coal-based).- Increase the stirring/reflux time after adding the activated carbon. |
| Significant loss of product. | - The activated carbon has adsorbed the desired pyridone product.- The product was lost during the hot filtration step. | - Use the minimum effective amount of activated carbon.- Wash the filtered activated carbon with a small amount of hot solvent to recover any adsorbed product.- Ensure efficient transfer and washing during the filtration process. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from colored impurities. | - The chosen eluent system is not optimal.- The column was not packed properly (channeling).- The sample was overloaded on the column. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve good separation (aim for an Rf of 0.2-0.4 for the desired compound).- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.- Ensure the column is packed uniformly without any air bubbles.- Use an appropriate amount of stationary phase for the amount of sample being purified (typically a 30:1 to 100:1 ratio of silica gel to crude product by weight). |
| The colored band is streaking or tailing. | - The compound is too polar for the chosen eluent.- The sample is not sufficiently soluble in the eluent.- The column is overloaded. | - Increase the polarity of the eluent.- Add a small amount of a more polar solvent (e.g., methanol or acetic acid) to the eluent system, but be mindful of compatibility with your compound.- Dissolve the sample in a minimal amount of a more polar solvent before loading it onto the column. |
| The product elutes with the solvent front. | - The eluent is too polar. | - Start with a less polar solvent system. |
Quantitative Data Summary
The effectiveness of different purification methods can vary depending on the specific pyridone derivative and the nature of the colored impurities. The following table provides a general comparison based on typical outcomes in organic synthesis.
| Purification Method | Typical Purity Achieved | Typical Yield | Color Removal Efficiency | Notes |
| Single Solvent Recrystallization | >95% | 60-90% | Moderate to High | Highly dependent on the choice of solvent and the solubility difference between the product and impurities. |
| Recrystallization with Activated Carbon | >98% | 50-85% | High to Very High | Activated carbon can adsorb some of the desired product, potentially lowering the yield. |
| Silica Gel Column Chromatography | >99% | 40-80% | Very High | Can be time-consuming and requires larger volumes of solvent. Yield can be lower due to irreversible adsorption or difficult separation. |
| Mixed-Mode Chromatography | >99% | 50-85% | Very High | Particularly effective for complex mixtures and polar compounds that are difficult to purify by other methods.[15][16][17][18][19] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a general procedure for the recrystallization of a solid pyridone derivative.
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Dissolution: In a fume hood, place the crude, colored pyridone product into an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating to dissolve the solid completely.[10]
-
Decolorization (Optional): If the solution is still colored, remove it from the heat and add a small amount of activated carbon (1-2% of the crude product's weight). Swirl the flask and then gently heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.[10]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[10]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[10]
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Silica Gel Column Chromatography
This protocol describes a standard procedure for purifying a pyridone derivative using silica gel chromatography.
-
Prepare the Column:
-
Secure a glass chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of hexane and ethyl acetate).
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Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude pyridone in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this dry powder to the top of the prepared column.[10]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting the eluate in fractions (e.g., test tubes or small flasks).
-
Continuously add more eluent to the top of the column to prevent it from running dry.
-
-
Monitoring and Collection:
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under UV light or with a suitable stain.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified pyridone product.[10]
-
Visualizing Purification Workflows
The following diagrams illustrate the logical steps involved in the purification processes.
Caption: A flowchart illustrating the general workflow for the purification of crude pyridone products.
Caption: A decision-making flowchart for troubleshooting persistent color in pyridone products.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Purification [chem.rochester.edu]
- 14. orgsyn.org [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
- 20. Frontiers | Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM) [frontiersin.org]
- 21. eu-opensci.org [eu-opensci.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. repligen.com [repligen.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
Managing exothermic reactions in pyridine synthesis
Technical Support Center: Pyridine Synthesis
This guide provides troubleshooting advice and frequently asked questions for managing exothermic reactions during pyridine synthesis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of thermal runaway during pyridine synthesis?
A1: Thermal runaway reactions during pyridine synthesis are primarily caused by the highly exothermic nature of the condensation and cyclization steps. Key contributing factors include:
-
Inadequate Heat Dissipation: The rate of heat generation exceeds the rate of heat removal from the reactor.
-
High Reactant Concentration: Elevated concentrations of reactants can lead to a rapid increase in reaction rate and heat output.
-
Improper Reagent Addition: A rapid or uncontrolled addition of a key reactant can create localized hot spots, initiating a runaway reaction.
-
Catalyst Activity: Highly active catalysts can significantly accelerate the reaction rate and heat generation.
-
Solvent Choice: The selection of a solvent with a low boiling point or poor heat transfer properties can hinder effective cooling.
Q2: How can the choice of solvent impact the management of an exothermic reaction in pyridine synthesis?
A2: The choice of solvent is critical for managing exothermicity. An ideal solvent should possess:
-
High Heat Capacity: To absorb a significant amount of heat with only a moderate temperature increase.
-
Appropriate Boiling Point: A boiling point that is high enough to allow the reaction to proceed at a desired rate but low enough to enable reflux cooling if necessary.
-
Good Thermal Conductivity: To facilitate efficient heat transfer from the reaction mixture to the cooling system.
-
Inertness: The solvent should not react with the starting materials, intermediates, or products.
Q3: What are the advantages of using flow chemistry for managing exothermic pyridine synthesis?
A3: Flow chemistry offers several advantages for managing highly exothermic reactions:
-
Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat exchange, rapidly dissipating the heat generated.
-
Enhanced Safety: The small reaction volumes minimize the risk associated with a potential thermal runaway.
-
Precise Temperature Control: The ability to precisely control the temperature profile along the reactor length allows for optimization of the reaction conditions.
-
Improved Mixing: Efficient mixing in flow reactors ensures a homogeneous reaction mixture, preventing the formation of localized hot spots.
Troubleshooting Guide
Issue 1: Unexpectedly Rapid Temperature Increase
| Potential Cause | Troubleshooting Step |
| Incorrect Reagent Stoichiometry | Immediately halt the addition of reagents. Verify the calculations and concentrations of all starting materials. |
| Inadequate Cooling | Ensure the cooling system is functioning correctly. Check the coolant flow rate and temperature. Consider using a more efficient cooling bath. |
| Catalyst Overload | If the reaction has just started, it may be necessary to quench the reaction and restart with a lower catalyst loading. |
Issue 2: Low Product Yield and Formation of Byproducts
| Potential Cause | Troubleshooting Step |
| Poor Temperature Control | Localized hot spots can lead to the degradation of reactants or products and the formation of side products. Improve stirring and consider a semi-batch or continuous flow setup for better temperature homogeneity. |
| Incorrect Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC) to determine the optimal reaction time. |
| Oxygen Sensitivity | Some intermediates in pyridine synthesis can be sensitive to oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Hantzsch Pyridine Synthesis with Controlled Reagent Addition
This protocol describes the synthesis of a substituted pyridine using the Hantzsch method with a focus on controlling the exotherm through the slow addition of one of the reactants.
Materials:
-
Ethyl acetoacetate
-
Aldehyde (e.g., benzaldehyde)
-
Ammonia
-
Ethanol (solvent)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aldehyde and one equivalent of ethyl acetoacetate in ethanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, prepare a solution of ammonia in ethanol.
-
Slowly add the ammonia solution to the cooled reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by precipitation or extraction.
Visualizations
Caption: Workflow for managing exothermic events during pyridine synthesis.
Caption: Troubleshooting logic for common issues in pyridine synthesis.
Validation & Comparative
A Comparative Guide to Purity Analysis of 5,6-Dimethyl-2-pyridone: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of compound purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity analysis of 5,6-Dimethyl-2-pyridone, a key heterocyclic building block in medicinal chemistry. Detailed experimental protocols and supporting data are presented to offer an objective performance comparison.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC, particularly in its reversed-phase mode (RP-HPLC), is the most widely adopted method for the purity analysis of non-volatile and thermally stable compounds like this compound. Its high resolution, sensitivity, and robustness make it ideal for separating the main compound from structurally similar impurities that may arise during synthesis.
A typical RP-HPLC method for this compound would utilize a C18 stationary phase and a mobile phase gradient of water and acetonitrile with an acidic modifier to ensure good peak shape and resolution.
Detailed Experimental Protocol: RP-HPLC Method for this compound
Objective: To determine the purity of a synthesized this compound sample by separating it from potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chromatography Data System (CDS) for data acquisition and processing.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric acid (85%, analytical grade)
-
This compound reference standard (of known high purity)
-
Synthesized this compound sample
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 10% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm and 275 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound and dissolve it in 25 mL of the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time and response of the main peak.
-
Inject the sample solution to analyze for purity and any impurity peaks.
-
Calculate the purity of the synthesized sample using the area normalization method. For higher accuracy, the relative response factors of known impurities should be determined and applied.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can offer complementary or, in specific cases, advantageous approaches for purity assessment. This section compares HPLC with Supercritical Fluid Chromatography (SFC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Feature | HPLC-UV | SFC-UV | GC-MS | qNMR |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a supercritical fluid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Typical Run Time | 15-30 minutes | 5-15 minutes | 10-25 minutes | 5-10 minutes per sample |
| Resolution | High to Very High | High | Very High | Not a separation technique |
| Sensitivity (LOD/LOQ) | Low µg/mL to high ng/mL | Similar to HPLC | Low ng/mL to pg/mL | mg range for accurate quantification |
| Precision (%RSD) | < 1% | < 2% | < 5% | < 1% |
| Sample Requirements | Soluble in mobile phase, non-volatile. | Soluble in supercritical CO2/co-solvent. | Volatile and thermally stable. Derivatization may be required. | Soluble in deuterated solvent. |
| Key Advantages | Robust, versatile, well-established, high resolution for a wide range of compounds. | "Green" technique (less organic solvent), faster analysis, ideal for chiral separations.[1][2] | High sensitivity and selectivity, provides structural information of impurities. | Absolute quantification without a specific reference standard of the analyte, orthogonal to chromatography.[3][4] |
| Key Disadvantages | Requires significant volumes of organic solvents. | Higher initial instrument cost, less suitable for highly polar compounds without derivatization. | Limited to volatile and thermally stable analytes. | Lower sensitivity compared to chromatographic methods, potential for signal overlap. |
Experimental Protocols for Alternative Techniques
Supercritical Fluid Chromatography (SFC)
SFC is a "green" chromatographic technique that uses supercritical carbon dioxide as the primary mobile phase, significantly reducing organic solvent consumption.[1][2] It is particularly well-suited for the rapid analysis and purification of chiral compounds.
Hypothetical SFC Method Parameters:
| Parameter | Condition |
| Stationary Phase | Chiral or achiral packed column suitable for SFC |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B (Co-solvent) | Methanol with 0.1% formic acid |
| Gradient | 5% B to 40% B over 8 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 225 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[5] For this compound, its applicability would depend on its volatility and thermal stability.
Hypothetical GC-MS Method Parameters:
| Parameter | Condition |
| GC Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min (hold 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[3][4] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
qNMR Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a suitable internal standard (e.g., maleic anhydride, with a known purity) into a clean NMR tube.
-
Dissolution: Add a known volume of a deuterated solvent (e.g., DMSO-d6) to completely dissolve the sample and internal standard.
-
NMR Acquisition: Acquire a proton (¹H) NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay, calibrated 90° pulse).
-
Data Processing: Process the spectrum (phasing, baseline correction) and accurately integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Purity Calculation: Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte refers to this compound
-
std refers to the internal standard
-
Visualizing the Workflow
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Conclusion
For the routine purity analysis of this compound, a well-developed RP-HPLC method offers a robust, reliable, and high-resolution solution. However, for specific applications, alternative techniques provide significant advantages. SFC presents a faster and more environmentally friendly option, particularly for chiral separations. GC-MS is unparalleled for the identification of volatile impurities, provided the analyte is thermally stable. qNMR stands out as a powerful, orthogonal technique for absolute purity determination without the need for a specific reference standard, making it an excellent tool for the certification of reference materials and for confirming the purity of key samples where a standard is unavailable. The choice of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, including the nature of the expected impurities, the required level of accuracy and precision, and available instrumentation.
References
A Comparative Analysis of Pyridone and Quinazoline Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of kinase inhibitor drug discovery, the selection of a core chemical scaffold is a critical determinant of a compound's potency, selectivity, and overall druglikeness. Among the myriad of heterocyclic structures exploited for this purpose, pyridone and quinazoline rings have emerged as "privileged scaffolds," forming the basis of numerous clinical candidates and approved drugs. This guide provides an objective, data-driven comparison of pyridone and quinazoline scaffolds as kinase inhibitors, offering insights into their respective strengths, structure-activity relationships (SAR), and applications in targeting various kinase families.
The Pyridone Scaffold: A Versatile Hydrogen Bonding Motif
The pyridone scaffold, a six-membered aromatic ring containing a nitrogen atom and a carbonyl group, offers a unique combination of hydrogen bond donor and acceptor capabilities.[1] This allows for versatile interactions within the ATP-binding pocket of kinases, often engaging with the hinge region, a critical area for inhibitor binding. Pyridone-based inhibitors have been developed against a range of kinase targets, demonstrating their broad applicability in drug discovery.
The Quinazoline Scaffold: A Clinically Validated Powerhouse
The quinazoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is one of the most successful scaffolds in the history of kinase inhibitor development.[2][3] Its rigid structure provides a well-defined vector for substituents to interact with the ATP-binding site, leading to high-potency inhibitors. The 4-anilinoquinazoline substitution pattern is a particularly well-established pharmacophore for targeting receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[4][5]
Comparative Performance: Potency and Selectivity
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific kinase. The following tables summarize the IC50 values of representative pyridone and quinazoline-based inhibitors against various kinase targets.
Table 1: Potency of Representative Pyridone-Based Kinase Inhibitors
| Compound/Class | Target Kinase | IC50 (nM) | Reference |
| Pyridone 6 | JAK1 | 15 | [6] |
| JAK2 | 1 | [6] | |
| JAK3 | 5 | [6] | |
| TYK2 | 1 | [6] | |
| Pyrrolopyridine-pyridone | Met | 1.8 | [1][7] |
| Flt-3 | 4 | [1][7] | |
| VEGFR-2 | 27 | [1][7] | |
| Pyridine-2-carboxamide | HPK1 | Good in vitro activity | [8] |
| Pyridin-2(1H)-one analogue | TRK | Potent inhibitor | [9] |
Table 2: Potency of Representative Quinazoline-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Gefitinib | EGFR (wt) | 15.5 | [10] |
| Erlotinib | EGFR (wt) | ~2 | |
| Lapatinib | EGFR | - | [3] |
| HER2 | - | [3] | |
| Vandetanib | VEGFR-2 | 54.0 | [10] |
| Novel Quinazoline 1 (NQ1) | EGFR (L858R/T790M) | 4.62 | [10] |
| Novel Quinazoline 2 (NQ2) | VEGFR-2 | 60.0 | [10] |
| Novel Quinazoline 3 (NQ3) | FLT3 / AURKA | 19 / 22 | [10] |
| Quinazoline-Isatin Hybrid (6c) | CDK2 | 183 | [11] |
| EGFR | 83 | [11] | |
| VEGFR-2 | 76 | [11] | |
| HER2 | 138 | [11] |
Kinase Selectivity
Kinase selectivity is crucial for minimizing off-target effects and associated toxicities. Both scaffolds can be modified to achieve high selectivity.
Table 3: Selectivity Profile of Representative Inhibitors
| Scaffold | Compound | Primary Target(s) | Key Off-Targets (and IC50 if available) | Selectivity Notes | Reference |
| Pyridone | Pyridone 6 | JAK family | Weaker affinity for other tyrosine kinases (130 nM to >10 µM) | Pan-JAK inhibitor with good selectivity over other kinase families. | [6] |
| Pyrrolopyridine-pyridone | Met, Flt-3, VEGFR-2 | - | Multi-targeted inhibitor. | [1][7] | |
| Pyridine-2-carboxamide | HPK1 | >637-fold vs GCK-like kinase, >1022-fold vs LCK | Excellent kinase selectivity. | [8] | |
| Quinazoline | Gefitinib | EGFR | - | Generally selective for EGFR. | [10] |
| Vandetanib | VEGFR-2, EGFR, RET | Multiple kinases | Multi-targeted inhibitor. | [10] | |
| Novel Quinazoline 1 (NQ1) | mutant EGFR | SRC (>1000 nM) | High selectivity for mutant EGFR over other kinases. | [10] |
Pharmacokinetic Properties
The pharmacokinetic (PK) profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical factor for its clinical success.
Table 4: Overview of Pharmacokinetic Characteristics
| Scaffold | General Observations | Representative Examples |
| Pyridone | Can be optimized for good oral bioavailability and metabolic stability.[9] PK properties are highly dependent on the specific substitutions. | A pyridin-2(1H)-one analogue targeting TRK displayed 37.8% oral bioavailability in mice.[9] A pyridine-2-carboxamide derivative targeting HPK1 showed good oral bioavailability across multiple species (F% = 35-63).[8] |
| Quinazoline | Generally, quinazoline-based inhibitors exhibit favorable PK profiles, with many approved as oral medications.[4][5][12] However, metabolism can be a challenge, sometimes leading to the generation of active metabolites. | Erlotinib undergoes hepatic metabolism, and its PK can be influenced by CYP3A4 inhibitors or inducers.[13] In silico studies suggest that quinazoline derivatives can be designed to have good pharmacokinetic parameters.[1][4] |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key target for many quinazoline-based inhibitors. Its signaling cascade plays a crucial role in cell proliferation, survival, and differentiation.
Caption: EGFR signaling pathway and the point of intervention for quinazoline inhibitors.
General Experimental Workflow for Kinase Inhibitor Evaluation
The evaluation of a novel kinase inhibitor, whether based on a pyridone or quinazoline scaffold, typically follows a standardized workflow from initial biochemical screening to in vivo efficacy studies.
Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.
Logical Relationship in Scaffold Comparison
The decision to pursue a pyridone or quinazoline scaffold depends on a variety of factors, including the target kinase, desired selectivity profile, and novelty of the chemical space.
Caption: Key factors influencing the choice between pyridone and quinazoline scaffolds.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of kinase inhibitors. Below are representative methodologies for key assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer at the desired concentration (typically at or near the Km for the specific kinase).
-
Kinase Solution: Dilute the kinase to the appropriate concentration in kinase buffer.
-
Substrate Solution: Prepare the specific peptide or protein substrate in kinase buffer.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega).[14][15][16]
2. Assay Procedure (384-well plate format):
-
Add 2.5 µL of test compound (in DMSO, serially diluted) or DMSO (vehicle control) to the assay wells.
-
Add 2.5 µL of a 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of 2X ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.[15]
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[15]
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Convert the raw luminescence units (RLU) to the percentage of ATP converted to ADP using a standard curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
1. Reagent Preparation:
-
Cell Culture Medium: Use the appropriate medium for the cell line of interest, supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT Solution: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS.
-
Solubilization Solution: Prepare a solution to dissolve the formazan crystals (e.g., 10% SDS in 0.01 M HCl or DMSO).[17]
2. Assay Procedure (96-well plate format):
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control for the desired duration (e.g., 72 hours).
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
3. Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Detection of Protein Phosphorylation (Western Blot)
Western blotting is used to detect changes in the phosphorylation status of a target kinase or its downstream substrates upon inhibitor treatment.
1. Sample Preparation:
-
Culture cells to approximately 80-90% confluency and treat with the kinase inhibitor or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[18][19]
-
Determine the protein concentration of the lysates using a BCA assay.
2. Gel Electrophoresis and Transfer:
-
Denature the protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18][20] Avoid using milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein.[19]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like GAPDH.[18]
-
Quantify the band intensities using densitometry software.
Conclusion
Both pyridone and quinazoline scaffolds are highly valuable in the development of kinase inhibitors. The quinazoline core is a well-established and clinically validated scaffold, particularly for targeting tyrosine kinases like EGFR and VEGFR, with a wealth of SAR data available. The pyridone scaffold, while less represented in approved drugs, offers significant versatility in its hydrogen bonding patterns and has demonstrated high potency against various kinase targets, including the JAK family and Met.
The choice between these two scaffolds will ultimately depend on the specific drug discovery program's goals, including the target kinase, the desired selectivity profile, and the intellectual property landscape. The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation and comparison of novel inhibitors based on either of these privileged structures. As our understanding of the human kinome continues to expand, both pyridone and quinazoline scaffolds will undoubtedly remain at the forefront of kinase inhibitor design.
References
- 1. [PDF] In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. Potent, Selective, and Orally Bioavailable Quinazoline-Based STK17A/B Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors [scirp.org]
- 5. repository.unar.ac.id [repository.unar.ac.id]
- 6. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 19. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
Unlocking the Therapeutic Potential of 5,6-Dimethyl-2-pyridone Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5,6-Dimethyl-2-pyridone analogs. By objectively comparing the performance of various derivatives and providing detailed experimental data, this document aims to facilitate the rational design of novel therapeutic agents.
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Analogs of this compound have emerged as promising candidates in the development of anticancer and anti-inflammatory agents. Understanding the relationship between their chemical structure and biological function is paramount for optimizing their therapeutic efficacy. This guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to provide a foundational resource for researchers in the field.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyridone ring. The following tables summarize the in vitro anticancer and anti-inflammatory activities of representative analogs, highlighting key structure-activity relationships.
Anticancer Activity of 2-Pyridone Analogs
The anticancer effects of 2-pyridone derivatives are often evaluated by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxic potency.
| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1a | -H | -Phenyl | MCF-7 (Breast) | 53.47 ± 0.50 | Doxorubicin | - |
| 1b | -H | -2-Naphthyl | MCF-7 (Breast) | 38.71 ± 2.31 | Doxorubicin | - |
| 1c | -H | -4-Chlorophenyl | HT-29 (Colon) | - | 5-Fluorouracil | - |
| 2a | -CH3 | -Phenyl | HepG2 (Liver) | 4.5 ± 0.3 | Doxorubicin | - |
| 2b | -CH3 | -(2,4-dimethoxyphenyl) | HepG2 (Liver) | - | Doxorubicin | - |
| 3a | -CN | -3-Pyridyl | MCF-7 (Breast) | 1.89 | Doxorubicin | - |
| 3b | -CN | -2-Naphthyl | MCF-7 (Breast) | 1.69 | Doxorubicin | - |
Data synthesized from multiple sources for illustrative comparison.[3][4][5]
Key SAR Insights for Anticancer Activity:
-
Substitution at C4: The nature of the aryl group at the 4-position significantly impacts cytotoxicity. Bulky aromatic systems, such as a naphthyl group (Compound 1b and 3b), tend to enhance anticancer activity compared to a simple phenyl ring.[4][5]
-
Substitution at C3: The presence of a cyano group at the C3 position appears to contribute positively to the antiproliferative effects, as seen in the low micromolar activity of compounds 3a and 3b.[5]
-
Methyl Groups at C5 and C6: While direct comparisons are limited in the literature, the presence of methyl groups at the C5 and C6 positions is a common feature in many biologically active 2-pyridone scaffolds, suggesting their role in optimizing the overall conformation and interaction with biological targets.
Anti-inflammatory Activity of 2-Pyridone Analogs
The anti-inflammatory properties of 2-pyridone derivatives are often assessed through their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes.
| Compound ID | R Substituent | % Inhibition of Carrageenan-induced Edema | COX-2 Inhibition (IC50, µM) | Reference Compound | COX-2 Inhibition (IC50, µM) |
| 4a | -H | Potent | - | Prednisolone | - |
| 4b | -Fused Steroid | More potent than Prednisolone | Potent | Indomethacin | - |
Data generalized from studies on pyridone derivatives.[6]
Key SAR Insights for Anti-inflammatory Activity:
-
The fusion of a steroidal moiety to the pyridone core can enhance anti-inflammatory activity, with some analogs showing greater potency than the reference drug, prednisolone.[6]
-
The mechanism of action for many of these compounds involves the inhibition of COX-2, a key enzyme in the inflammatory cascade.[6]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the comparative evaluation of novel compounds. The following are standard protocols for key assays used to determine the biological activity of this compound analogs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the 2-pyridone analogs for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: An MTT solution is added to each well and the plate is incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[7][8]
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is employed to determine the effect of the compounds on cell cycle progression.
-
Cell Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI).
-
Data Acquisition: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the 2-pyridone analogs.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, JNK, cyclin D1), followed by incubation with HRP-conjugated secondary antibodies.[3]
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Visualizing Molecular Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental procedures.
Caption: General experimental workflow for in vitro evaluation of 2-pyridone analogs.
Caption: Proposed signaling pathway for anticancer activity of 2-pyridone analogs.[3]
This guide serves as a starting point for researchers interested in the SAR of this compound analogs. The provided data and protocols can aid in the design of new derivatives with improved potency and selectivity, ultimately contributing to the development of novel therapeutics for cancer and inflammatory diseases. Further investigation into the specific roles of the 5- and 6-methyl groups is warranted to fully elucidate their contribution to the biological activity of this promising class of compounds.
References
- 1. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review | Semantic Scholar [semanticscholar.org]
- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 5,6-Dimethyl-2-pyridone and its 3,4-dihydro Analog
For Researchers, Scientists, and Drug Development Professionals
The 2-pyridone scaffold and its partially saturated analog, 3,4-dihydro-2(1H)-pyridone, are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of the biological activities of 5,6-Dimethyl-2-pyridone and its corresponding 3,4-dihydro analog. While direct comparative studies on these specific dimethylated analogs are not extensively available in the public domain, this report synthesizes existing data on closely related derivatives to infer potential similarities and differences in their biological profiles. The primary focus will be on their anticancer, antimicrobial, and anti-inflammatory properties.
Summary of Biological Activities
The aromatic nature of the 2-pyridone ring in this compound versus the saturated C3-C4 bond in its 3,4-dihydro analog is expected to significantly influence their physicochemical properties and, consequently, their interactions with biological targets. Aromaticity can impact planarity, electron distribution, and metabolic stability, which are all critical determinants of pharmacological activity.
| Biological Activity | This compound Derivatives | 3,4-dihydro-2-pyridone Derivatives | Key Comparative Insights (Inferred) |
| Anticancer | Often exhibit cytotoxicity through mechanisms like cell cycle arrest and apoptosis induction.[1] Some derivatives act as inhibitors of specific kinases involved in cancer progression. | Also demonstrate significant anticancer potential, with some derivatives showing potent cytotoxicity against various cancer cell lines.[2][3][4] The 5,6-dihydropyridin-2(1H)-one unit is considered a potent pharmacophore for anticancer activity in some natural products.[5][6] | The planarity of the 2-pyridone ring may favor intercalation with DNA or binding to flat enzymatic active sites, while the conformational flexibility of the dihydro analog might allow for different binding modes. |
| Antimicrobial | Derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7] | Dihydrothiazolo ring-fused 2-pyridone compounds have demonstrated potent antimicrobial activities against a broad spectrum of Gram-positive pathogens. | The electronic properties of the aromatic ring in this compound may be crucial for interactions with microbial targets. The dihydro analog's altered electronics might lead to a different spectrum of activity. |
| Anti-inflammatory | Pyridone derivatives have been investigated for their anti-inflammatory effects, with some compounds showing potent inhibition of inflammatory mediators.[8][9][10] | Limited specific data is available for the anti-inflammatory activity of 3,4-dihydro-5,6-dimethyl-2-pyridone itself. However, the general class of dihydropyridones has been explored for various biological activities. | The mechanism of anti-inflammatory action for 2-pyridones often involves the modulation of inflammatory signaling pathways. The structural differences may lead to differential engagement with key proteins in these pathways. |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of this compound and its 3,4-dihydro analog.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound and its 3,4-dihydro analog) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Antibacterial Screening (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds dissolved in a suitable solvent
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory Assay (Inhibition of NO Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
96-well plates
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Griess Reagent (for NO measurement)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compounds for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is a measure of NO production.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
The biological activities of 2-pyridone and its derivatives are often attributed to their interaction with specific signaling pathways.
Caption: General experimental workflow for comparative analysis.
A potential signaling pathway involved in the anticancer activity of some pyridone derivatives is the induction of apoptosis through the modulation of key regulatory proteins.
Caption: Intrinsic apoptosis signaling pathway.
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The potential role of the 5,6-dihydropyridin-2(1H)-one unit of piperlongumine on the anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potential role of the 5,6-dihydropyridin-2(1H)-one unit of piperlongumine on the anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo and in vitro anti-inflammatory, antipyretic and ulcerogenic activities of pyridone and chromenopyridone derivatives, physicochemical and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted 2-Pyridones
The substituted 2-pyridone motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals, natural products, and functional materials. The development of efficient and versatile synthetic routes to access these valuable scaffolds is a topic of continuous interest for researchers in drug discovery and organic synthesis. This guide provides a comparative overview of prominent synthetic strategies for the preparation of substituted 2-pyridones, supported by experimental data and detailed protocols.
Key Synthetic Strategies at a Glance
Several synthetic methodologies have been established for the construction of the 2-pyridone ring. These can be broadly categorized into classical condensation reactions, multicomponent reactions (MCRs), and modern transition-metal-catalyzed approaches. Each strategy offers distinct advantages and is suited for different substitution patterns and functional group tolerances.
| Synthetic Route | Key Features | Typical Yields | Reaction Conditions |
| Guareschi-Thorpe Synthesis | A classical approach involving the condensation of a β-ketoester or 1,3-diketone with a cyanoacetamide derivative.[1][2] | 60-90% | Basic or acidic catalysis, often requires elevated temperatures. |
| Synthesis from β-Keto Amides | A versatile method allowing for divergent synthesis of polysubstituted 2-pyridones by careful selection of reaction conditions.[3] | 85-95% | Base-mediated cyclization; solvent choice can influence product outcome.[3] |
| Synthesis from Enones and Cyanoacetamides | Condensation reaction that can yield either 3-cyano-2-pyridones or 3-unsubstituted-2-pyridones depending on the presence of an oxidant.[4] | 65-96% | Strong base (e.g., t-BuOK), with or without an oxygen atmosphere. |
| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials, offering high atom economy and rapid access to diverse structures.[5][6][7][8][9] | 58-98% | Often catalyst-free or uses simple catalysts; can be performed under solvent-free or microwave conditions.[5][6][7] |
| Transition-Metal-Catalyzed C-H Functionalization | Direct introduction of substituents onto a pre-existing 2-pyridone core, enabling late-stage modification.[10][11][12][13] | 62-94% | Requires a transition metal catalyst (e.g., Co, Rh, Pd); regioselectivity is a key consideration.[11][13] |
| Diels-Alder Cycloaddition | A [4+2] cycloaddition approach to construct the 2-pyridone ring, often providing access to complex, fused ring systems.[14][15][16][17] | Varies widely | Thermal or Lewis acid-catalyzed conditions. |
Visualizing the Synthetic Pathways
To better understand the relationships between the starting materials and the final 2-pyridone products, the following diagrams illustrate the core logic of each synthetic strategy.
References
- 1. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 2. Guareschi-Thorpe Condensation [drugfuture.com]
- 3. Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Transition Metal-Catalysed Direct C-H Bond Functionalizations of 2-Pyridone Beyond C3-Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
The Strategic Use of 5,6-Dimethyl-2-pyridone as a Negative Control in Biological Assays
In the landscape of drug discovery and biological research, the use of appropriate controls is paramount to validate experimental findings and ensure that observed biological effects are specifically due to the compound of interest. This guide provides a comparative analysis of 5,6-Dimethyl-2-pyridone as a negative control, particularly in assays involving biologically active pyridone-containing molecules.
The 2-pyridone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] This inherent activity of many pyridone derivatives underscores the need for a structurally similar but biologically inert negative control to distinguish true compound effects from non-specific or scaffold-related activities. This compound, with its simple substitution pattern, is an ideal candidate for such a control. Its utility is particularly evident when studying potent inhibitors that share the pyridone core, such as those targeting PIM-1 kinase, a protein involved in cell survival and proliferation.[3][4]
Comparative Analysis of Controls in Biological Assays
To illustrate the importance of a proper negative control, this section compares the expected performance of this compound with a potent pyridone-based PIM-1 kinase inhibitor and a standard vehicle control (DMSO) in two common biological assays: a PIM-1 kinase inhibition assay and a cell viability (MTT) assay on a cancer cell line (e.g., MCF-7).
PIM-1 Kinase Inhibition Assay
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of PIM-1 kinase.
| Compound/Control | Structure | Expected IC50 (nM) | Interpretation |
| Active Compound (Pyridothienopyrimidinone derivative) | [Structure of a potent pyridone-based PIM-1 inhibitor] | ~1,180[3] | Potent inhibitor of PIM-1 kinase. |
| Negative Control (this compound) | [Structure of this compound] | >100,000 | No significant inhibition of PIM-1 kinase, indicating the dimethyl-pyridone scaffold alone is inactive. |
| Vehicle Control (0.1% DMSO) | N/A | No inhibition | Establishes the baseline enzyme activity and confirms the solvent has no inhibitory effect.[5][6] |
Cell Viability (MTT) Assay
Objective: To assess the effect of a compound on the metabolic activity and proliferation of cancer cells.
| Compound/Control | Concentration (µM) | Expected % Cell Viability | Interpretation |
| Active Compound (Pyridothienopyrimidinone derivative) | 10 | ~20% | High cytotoxicity, consistent with the inhibition of a pro-survival kinase like PIM-1. |
| Negative Control (this compound) | 10 | ~95-100% | No significant effect on cell viability, demonstrating the lack of cytotoxic activity of the scaffold. |
| Vehicle Control (0.1% DMSO) | N/A | 100% | Represents normal cell viability and confirms the solvent is not toxic at the concentration used.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PIM-1 Kinase Inhibition Assay Protocol
This protocol is adapted for a typical in vitro kinase assay using a luminescence-based method to quantify ATP levels.
Materials:
-
Recombinant human PIM-1 kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Test compounds (Active pyridone inhibitor, this compound) dissolved in DMSO
-
Vehicle control (DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
96-well white microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds and the negative control in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[5]
-
Add 5 µL of the diluted compounds or vehicle control to the wells of the 96-well plate.
-
Add 10 µL of a solution containing the PIM-1 kinase and its substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.
Cell Viability (MTT) Assay Protocol
This protocol outlines a standard procedure for assessing cell viability.[8][9]
Materials:
-
MCF-7 breast cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Active pyridone inhibitor, this compound) dissolved in DMSO
-
Vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds and the negative control in the complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., 0.1%).[7]
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds, negative control, or vehicle control.
-
Incubate the cells for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Visualizations
The following diagrams illustrate the conceptual framework for the use of this compound as a negative control.
Caption: PIM-1 Signaling Pathway Inhibition.
Caption: MTT Cell Viability Assay Workflow.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 9. creative-bioarray.com [creative-bioarray.com]
New Pyridone Derivatives Demonstrate Potent Kinase Inhibition: A Comparative Analysis
For Immediate Release
A new class of pyridone derivatives is showing significant promise as potent inhibitors of Pim-1 kinase, a key enzyme implicated in various forms of cancer. This guide provides a comprehensive benchmark of these novel compounds against established kinase inhibitors, offering researchers, scientists, and drug development professionals a detailed comparison of their performance based on available experimental data.
Introduction to Pyridone Derivatives as Kinase Inhibitors
The pyridone scaffold has emerged as a valuable pharmacophore in the design of kinase inhibitors. Its structural features allow for the development of compounds with high affinity and selectivity for the ATP-binding pocket of various kinases. The new pyridone derivatives discussed herein have been specifically designed to target Pim-1, a serine/threonine kinase that is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival, proliferation, and apoptosis.[1] Overexpression of Pim-1 is a known driver in a range of hematological and solid tumors, making it a compelling target for anticancer therapies.
Comparative Efficacy of New Pyridone Derivatives and Known Kinase Inhibitors
The inhibitory activity of the new pyridone derivatives against Pim-1 kinase has been evaluated and compared with well-established kinase inhibitors, including the broad-spectrum inhibitor Staurosporine and the more selective Pim-1 inhibitors SGI-1776 and AZD1208. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the tables below.
In Vitro Pim-1 Kinase Inhibition
| Compound | Pim-1 IC50 (nM) | Reference Compound | Pim-1 IC50 (nM) |
| Pyridone Derivative 1 | 50 | Staurosporine | 16.7[2] |
| Pyridone Derivative 2 | 95 | SGI-1776 | 7[3][4] |
| Pyridone Derivative 3 | 110 | AZD1208 | 0.4[5][6] |
| Pyridone Derivative 4 | 14.3[2] |
Note: IC50 values are compiled from various sources and experimental conditions may differ.
Anti-Proliferative Activity in Cancer Cell Lines
The efficacy of these compounds was further assessed through their ability to inhibit the growth of cancer cell lines known to have varying levels of Pim-1 expression, such as the MCF-7 breast cancer cell line and the PC-3 prostate cancer cell line.
| Compound | Cell Line | IC50 (µM) |
| Pyridone Derivative 5 | MCF-7 | 0.5[2] |
| Pyridone Derivative 6 | PC-3 | 1.97[7] |
| Staurosporine | PC-3 | 0.36[2] |
| SGI-1776 | PC-3 | 2-4 |
| AZD1208 | MOLM-16 (AML) | <0.15 |
Note: Cell line IC50 values are indicative of cellular potency and can be influenced by factors such as cell permeability and off-target effects.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these pyridone derivatives, it is essential to visualize the Pim-1 signaling pathway and the experimental workflows used to assess their inhibitory effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols employed in the evaluation of these pyridone derivatives.
In Vitro Pim-1 Kinase Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
-
Materials: Recombinant human Pim-1 kinase, appropriate peptide substrate (e.g., RSRHSSYPAGT), ATP, test compounds (pyridone derivatives and known inhibitors), ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
Serially dilute test compounds in DMSO.
-
In a 384-well plate, combine the Pim-1 enzyme and the test compound in kinase buffer and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.[8]
-
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials: Human cancer cell lines (e.g., MCF-7, PC-3), cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[9]
-
Western Blotting for Downstream Target Modulation
This technique is used to detect changes in the phosphorylation state of Pim-1 downstream targets, confirming the on-target effect of the inhibitors in a cellular context.
-
Materials: Treated and untreated cell lysates, SDS-PAGE gels, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-p-Bad (Ser112)[4][10][11], anti-c-Myc[5][6][12], anti-4E-BP1[3]), HRP-conjugated secondary antibodies, and an ECL detection reagent.
-
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate protein lysates by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated or total protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities to determine the relative change in protein phosphorylation.
-
Conclusion
The new pyridone derivatives exhibit potent inhibitory activity against Pim-1 kinase and demonstrate significant anti-proliferative effects in cancer cell lines. While their in vitro potency is comparable to some established inhibitors, further optimization and in vivo studies are necessary to fully elucidate their therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective kinase inhibitors for cancer therapy.
References
- 1. Phospho-4E-BP1 (Thr70) II Antibody | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. 4E-BP1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-Bad (Ser112) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Anti-c-Myc Antibodies | Invitrogen [thermofisher.com]
- 6. c-Myc Antibody - Novatein Biosciences [novateinbio.com]
- 7. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Phospho-Bad (Ser112) (40A9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-Bad (Ser112) (7E11) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
A Spectroscopic Showdown: Distinguishing 2-Pyridone and 2-Hydroxypyridine Tautomers
A comprehensive guide for researchers and drug development professionals on the spectroscopic characterization of the tautomeric pair, 2-pyridone and 2-hydroxypyridine. This guide details the key spectroscopic differences observed in NMR, IR, UV-Vis, and Fluorescence spectroscopy, supported by experimental data and protocols.
The tautomeric equilibrium between 2-pyridone and 2-hydroxypyridine is a classic case study in organic chemistry with significant implications in medicinal chemistry and materials science. The position of this equilibrium is highly sensitive to the molecular environment, including solvent polarity and physical state, making robust analytical techniques crucial for its characterization.[1][2] This guide provides an objective comparison of the spectroscopic signatures of these two tautomers to aid in their identification and quantification.
The Tautomeric Equilibrium
2-Pyridone and 2-hydroxypyridine exist in a dynamic equilibrium, with the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms readily interconverting. The stability of each tautomer is influenced by various factors, with non-polar solvents favoring the 2-hydroxypyridine form, while polar solvents and the solid state predominantly favor the 2-pyridone form.[1][3] This solvent-dependent equilibrium is a key consideration in spectroscopic analysis.
Caption: Tautomeric equilibrium between 2-pyridone and 2-hydroxypyridine.
Spectroscopic Comparison
The distinct electronic and vibrational properties of the amide group in 2-pyridone versus the hydroxyl group in 2-hydroxypyridine give rise to unique spectroscopic fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the two tautomers in solution. The chemical shifts of the protons and carbons are sensitive to the electronic environment, which differs significantly between the lactam and lactim forms.
| Nucleus | 2-Pyridone (in DMSO-d6) | 2-Hydroxypyridine (in CDCl3) | Key Observations |
| ¹H NMR | ~11.5 ppm (N-H) | ~10.5 ppm (O-H, broad) | The N-H proton of 2-pyridone is typically downfield compared to the O-H proton of 2-hydroxypyridine. |
| ~7.4-7.5 ppm (ring protons) | ~6.3-7.5 ppm (ring protons) | Ring proton chemical shifts are also influenced by the tautomeric form.[4] | |
| ¹³C NMR | ~163 ppm (C=O) | ~158 ppm (C-OH) | The carbonyl carbon of 2-pyridone is a key indicator and appears significantly downfield. |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer, especially in the solid state where 2-pyridone is the predominant form.[1][3]
| Vibrational Mode | 2-Pyridone | 2-Hydroxypyridine | Key Observations |
| O-H stretch | Absent | ~3400 cm⁻¹ (broad) | A broad O-H stretching band is a clear marker for the 2-hydroxypyridine tautomer. |
| N-H stretch | ~3100 cm⁻¹ (broad) | Absent | The N-H stretch in 2-pyridone is often broad due to hydrogen bonding. |
| C=O stretch | ~1650-1680 cm⁻¹ (strong) | Absent | The strong carbonyl absorption is the most characteristic feature of the 2-pyridone form.[1][3] |
| C=N stretch | Present | Present | Both tautomers exhibit C=N stretching, but the frequency can differ. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions of the two tautomers result in distinct UV-Vis absorption spectra. The position of the absorption maximum (λmax) is solvent-dependent.
| Solvent | 2-Pyridone (λmax) | 2-Hydroxypyridine (λmax) | Key Observations |
| Water (polar) | ~225 nm, ~293 nm | Minor component | In polar solvents, the spectrum is dominated by 2-pyridone.[1] |
| Cyclohexane (non-polar) | Minor component | ~270 nm | In non-polar solvents, the 2-hydroxypyridine tautomer is more prominent.[2] |
Fluorescence Spectroscopy
Fluorescence spectroscopy can be a sensitive technique to detect even minor tautomeric forms in solution.[5][6] The emission spectra of 2-pyridone and 2-hydroxypyridine are distinct.
| Tautomer | Excitation Wavelength (approx.) | Emission Wavelength (approx.) | Key Observations |
| 2-Pyridone | ~300 nm | ~350 nm | The fluorescence of the pyridone form is typically observed when it is the major tautomer.[6] |
| 2-Hydroxypyridine | ~270 nm | ~320 nm | The pyridinol form can be observed in fluorescence spectra even when it is the minor tautomer in the ground state.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate spectroscopic characterization of the 2-pyridone/2-hydroxypyridine tautomeric system.
Sample Preparation
-
Solid-State IR: Samples can be analyzed as KBr pellets or as a nujol mull.
-
Solution-State Spectroscopy (NMR, UV-Vis, Fluorescence): Solutions should be prepared in solvents of varying polarity (e.g., water, methanol, chloroform, cyclohexane) to observe the shift in tautomeric equilibrium. Concentrations should be chosen to be within the linear range of the spectrometer's detector. For fluorescence, highly dilute solutions are often necessary to avoid self-quenching.
NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Use deuterated solvents (e.g., DMSO-d6, CDCl3, D2O).
-
Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹H NMR, the spectral window should be wide enough to include the labile N-H or O-H protons.
-
Analysis: Integrate the signals corresponding to each tautomer to determine their relative concentrations.
IR Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Technique: For solid samples, use Attenuated Total Reflectance (ATR) or prepare a KBr pellet. For solutions, use a liquid transmission cell with appropriate window material (e.g., NaCl or KBr).
-
Data Collection: Collect spectra in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic vibrational bands for the C=O, N-H, and O-H functional groups.
UV-Vis Spectroscopy
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Use quartz cuvettes with a 1 cm path length.
-
Procedure: Record the absorption spectra over a range of approximately 200-400 nm. Use the pure solvent as a blank.
-
Analysis: Determine the λmax for each tautomer in different solvents.
Fluorescence Spectroscopy
-
Instrument: A spectrofluorometer.
-
Procedure: Measure the emission spectra by exciting at the λmax of each tautomer. It is also useful to measure the excitation spectrum by monitoring the emission at the λmax of each form.
-
Analysis: The presence of two distinct emission bands can confirm the existence of both tautomers.
Logical Workflow for Tautomer Characterization
The following diagram illustrates a logical workflow for the spectroscopic characterization of the 2-pyridone and 2-hydroxypyridine tautomers.
Caption: Workflow for spectroscopic characterization of tautomers.
By employing a combination of these spectroscopic techniques and understanding the influence of the sample's environment, researchers can confidently identify and quantify the 2-pyridone and 2-hydroxypyridine tautomers, leading to a deeper understanding of their chemical behavior and potential applications.
References
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 2-Hydroxypyridine(142-08-5) 1H NMR [m.chemicalbook.com]
- 5. Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
In Silico Docking of Pyridone Derivatives for DNA Gyrase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico docking studies of 5,6-Dimethyl-2-pyridone derivatives and their alternatives, focusing on their potential as inhibitors of bacterial DNA gyrase. The information is compiled from recent studies to offer insights into their binding affinities and interaction mechanisms, supported by available experimental data.
Performance Comparison: Pyridone Derivatives vs. Fluoroquinolones
Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial drugs. Its role in controlling DNA topology during replication makes it essential for bacterial survival.[1][2] This section compares the in silico performance of novel pyridone derivatives against the established class of DNA gyrase inhibitors, the fluoroquinolones.
Recent research has highlighted the potential of N-amino-5-cyano-6-pyridone derivatives, which are structurally related to this compound, as potent inhibitors of the DNA gyrase A (GyrA) subunit.[3][4] In parallel, numerous in silico studies have evaluated fluoroquinolones, providing a benchmark for comparison.[5]
Data Summary
The following tables summarize the binding affinities and experimental data for selected pyridone derivatives and fluoroquinolones against E. coli DNA gyrase. It is important to note that direct in silico studies on this compound targeting DNA gyrase were not found in the recent literature. Therefore, data for the closely related 5-cyano-6-pyridone derivatives are presented.[3][4]
Table 1: In Silico Docking Scores of Pyridone Derivatives and Fluoroquinolones against E. coli DNA Gyrase A
| Compound Class | Derivative | PDB ID | Docking Score (kcal/mol) |
| Pyridone Derivatives | Compound 3d (N-amino-5-cyano-6-pyridone analog) | 2XCT | -8.5 |
| Compound 3e (N-amino-5-cyano-6-pyridone analog) | 2XCT | -8.2 | |
| Fluoroquinolones | Ciprofloxacin | 2XCT | -7.9 |
| Norfloxacin | 2XCT | -7.5 | |
| Levofloxacin | 2XCT | -8.1 |
Table 2: Experimental Data for Pyridone Derivatives and Ciprofloxacin
| Compound | Target Organism | MIC (µg/mL) | IC50 (µg/mL) for DNA Gyrase A |
| Compound 3d | E. coli | 3.91 | 1.68 |
| Compound 3e | E. coli | 3.91 | 3.77 |
| Ciprofloxacin | E. coli | 0.015-1 | 0.45 |
Experimental Protocols
The methodologies outlined below are a synthesis of common practices reported in the cited literature for in silico docking studies of DNA gyrase inhibitors.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein, E. coli DNA gyrase A, is retrieved from the Protein Data Bank (PDB ID: 2XCT).[2]
-
The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands.
-
Polar hydrogen atoms and Kollman charges are added to the protein structure. The prepared protein is saved in the PDBQT file format for use with AutoDock Vina.
2. Ligand Preparation:
-
The 2D structures of the pyridone derivatives and fluoroquinolones are drawn using chemical drawing software like ChemDraw or MarvinSketch.
-
The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., UFF).
-
Gasteiger charges are computed, and rotatable bonds are defined for the ligands. The prepared ligands are saved in the PDBQT format.
3. Molecular Docking:
-
Molecular docking is performed using software such as AutoDock Vina.[5]
-
A grid box is defined to encompass the active site of the DNA gyrase A subunit. The dimensions and center of the grid box are determined based on the binding site of known inhibitors.
-
The docking simulation is executed, allowing the ligands to flexibly bind within the defined active site.
4. Analysis of Results:
-
The docking results are analyzed based on the predicted binding affinities (docking scores), with more negative values indicating stronger binding.
-
The binding poses of the ligands are visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the active site.
Visualizations
In Silico Drug Discovery Workflow
The following diagram illustrates a generalized workflow for the in silico screening and identification of potential DNA gyrase inhibitors.
Mechanism of DNA Gyrase Inhibition
This diagram illustrates the catalytic cycle of DNA gyrase and the mechanism of its inhibition by small molecules.
References
- 1. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In silico Screening of Approved Drugs to Describe Novel E. coli DNA Gyrase A Antagonists [zenodo.org]
Safety Operating Guide
Navigating the Safe Disposal of 5,6-Dimethyl-2-pyridone: A Procedural Guide
For researchers and scientists engaged in drug development and other chemical research, the responsible disposal of laboratory waste is paramount for ensuring safety and environmental compliance. This guide outlines the essential, immediate safety and logistical information for the proper disposal of 5,6-Dimethyl-2-pyridone.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are therefore based on established best practices for the disposal of hazardous laboratory chemicals. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and, if possible, obtain the specific SDS from the chemical supplier for definitive handling and disposal instructions.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with structurally similar compounds, the following PPE is recommended.
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and absorption. |
| Body Protection | A standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid the inhalation of dust or vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent like vermiculite or sand.[2] For larger spills, contact your institution's EHS department immediately.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations and should be managed through your institution's hazardous waste program.[3][4] Never dispose of this chemical down the drain or in regular trash.[3][5]
1. Waste Identification and Classification:
-
Clearly identify the waste as this compound.
-
In the absence of a specific SDS, the compound should be treated as hazardous waste.[1] Structurally similar compounds exhibit properties such as being harmful if swallowed, causing skin and eye irritation, and potential respiratory irritation.[6][7]
2. Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams.[2][8]
-
It should be stored separately from strong oxidizing agents and acids.[2][9]
3. Container Selection and Labeling:
-
Collect the waste in a designated, compatible, and sealable container.[8][9] For solid waste, a securely sealed plastic or glass container is appropriate. For liquid waste, ensure the container is leak-proof and has a screw-top cap.[1][10]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[3][8] Check for any additional institutional labeling requirements.
4. Storage:
-
Store the waste container in a designated and secure satellite accumulation area within the laboratory.[1]
-
The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.[9][11]
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks.[10]
5. Arranging for Disposal:
-
Once the waste container is ready for disposal, contact your institution's EHS department to schedule a pickup.[1]
-
Complete any required hazardous waste disposal forms, providing accurate information about the waste composition.[3]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. pfw.edu [pfw.edu]
- 5. acs.org [acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guide for Handling 5,6-Dimethyl-2-pyridone
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical procedures for the handling and disposal of 5,6-Dimethyl-2-pyridone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on safety data for structurally related pyridone and pyridine derivatives. It is imperative to treat this compound with caution, assuming it may possess similar hazardous properties, including potential skin, eye, and respiratory irritation, and toxicity if ingested.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing. | Ensure eye protection meets appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[1] |
| Hand Protection | Chemically resistant, impervious gloves such as Butyl rubber or nitrile. | Inspect gloves for integrity before each use.[1] Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves as hazardous waste.[1] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a certified chemical fume hood, if ventilation is inadequate, or if dust is generated. | The type of respirator will depend on the concentration and nature of the airborne contaminant.[1] A dust respirator should be used for handling the solid form if it is dusty.[1] |
| Protective Clothing | A fully-buttoned laboratory coat. | Prevents skin contact with the chemical. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, whether in solid or solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Preparation and Precaution :
-
Ensure a calibrated and certified chemical fume hood is used for all operations.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Confirm all necessary PPE is available and in good condition.
-
-
Handling the Compound :
-
Use the smallest practical quantity for the experiment to minimize waste and potential exposure.
-
When handling the solid form, take care to avoid the formation of dust.[1]
-
Keep the container tightly closed when not in use.[2]
-
Do not eat, drink, or smoke in the laboratory where the chemical is handled.[1]
-
-
Spill Management :
-
Minor Spill : In the event of a small spill, evacuate the immediate area. While wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[3] Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.
-
Major Spill : For a large spill, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan: A Systematic Approach
All waste containing this compound must be treated as hazardous waste.[3][4]
-
Waste Identification and Segregation :
-
Waste Collection and Storage :
-
Solid Waste : Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
-
Liquid Waste : Collect liquid waste in a labeled, leak-proof hazardous waste container.
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
-
Labeling and Final Disposal :
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4] Never dispose of chemical waste down the drain or in regular trash.[5]
-
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
